3-Butenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-17-5 | |
| Record name | 3-Butenoic acid, homopolymer | |
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DSSTOX Substance ID |
DTXSID60211539 | |
| Record name | 3-Butenoic acid | |
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Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinylacetic acid | |
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CAS No. |
625-38-7, 28391-17-5 | |
| Record name | 3-Butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Butenoic acid | |
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| Record name | 3-Butenoic acid | |
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| Record name | 3-Butenoic acid | |
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| Record name | But-3-enoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Butenoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated carboxylic acid with significant applications in organic synthesis and as a precursor in the development of various pharmaceuticals. Its dual functionality, comprising a terminal alkene and a carboxylic acid group, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.
Chemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1] It is fully miscible with water and soluble in many organic solvents.[1] The key chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | but-3-enoic acid | [2] |
| Synonyms | Vinylacetic acid, But-3-enoic acid, β-Butenoic acid | [2] |
| CAS Number | 625-38-7 | [2] |
| Molecular Formula | C4H6O2 | |
| Molecular Weight | 86.09 g/mol | |
| Melting Point | -39 °C | |
| Boiling Point | 163 °C | |
| Density | 1.013 g/mL at 25 °C | |
| pKa | 4.34 at 25 °C | |
| Solubility in Water | Fully miscible | |
| Refractive Index (n20/D) | 1.423 |
Chemical Structure
This compound is a four-carbon carboxylic acid with a double bond between the third and fourth carbon atoms (C3 and C4). The presence of the carboxyl group (-COOH) and the vinyl group (CH2=CH-) dictates its reactivity. The molecule does not possess a chiral center and therefore does not have stereoisomers. However, derivatives of this compound can be chiral depending on the substitution pattern.
Figure 1. Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound from Allyl Cyanide
A common laboratory-scale synthesis of this compound involves the hydrolysis of allyl cyanide. The following protocol is adapted from established literature procedures.
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
-
Ether
-
Anhydrous magnesium sulfate (MgSO4)
-
500 mL round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 67 g (1.0 mol) of allyl cyanide and 120 mL of concentrated hydrochloric acid.
-
Gently heat the mixture. The reaction is exothermic and will begin to reflux.
-
After the initial vigorous reaction subsides (approximately 15-20 minutes), continue to heat the mixture under reflux for an additional 2 hours to ensure complete hydrolysis.
-
Allow the reaction mixture to cool to room temperature. A voluminous precipitate of ammonium chloride will be present.
-
Add 100 mL of water to the flask and transfer the contents to a separatory funnel.
-
Separate the upper organic layer (crude this compound).
-
Extract the aqueous layer twice with 50 mL portions of ether.
-
Combine the organic layer and the ether extracts.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the ether by simple distillation.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 69-70 °C at 1.6 kPa.
Figure 2. Experimental workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantification of this compound in various matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous solution of a weak acid (e.g., 0.05 M phosphoric acid or formic acid). A typical starting ratio would be 20:80 (v/v) acetonitrile:aqueous acid. The pH of the aqueous phase should be kept low (around 2.5-3.0) to ensure the carboxylic acid is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for structural confirmation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.
¹H NMR (300 MHz, CDCl₃):
-
δ ~11.0-12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~5.8-6.0 ppm (multiplet, 1H): Olefinic proton (-CH=CH₂).
-
δ ~5.1-5.3 ppm (multiplet, 2H): Terminal olefinic protons (=CH₂).
-
δ ~3.1-3.3 ppm (doublet of doublets, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
¹³C NMR (75 MHz, CDCl₃):
-
δ ~178 ppm: Carboxylic acid carbon (-COOH).
-
δ ~130 ppm: Olefinic carbon (-CH=).
-
δ ~118 ppm: Terminal olefinic carbon (=CH₂).
-
δ ~40 ppm: Methylene carbon (-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the crystal.
-
Acquire the spectrum.
Characteristic Absorptions:
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a broad trough due to hydrogen bonding.
-
~3080 cm⁻¹ (medium): =C-H stretch of the vinyl group.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
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~1645 cm⁻¹ (medium): C=C stretch of the alkene.
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~1420 cm⁻¹ and ~920 cm⁻¹ (medium, broad): O-H bend of the carboxylic acid.
-
~1250 cm⁻¹ (medium): C-O stretch of the carboxylic acid.
Role in Drug Development and Signaling Pathways
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for a range of biological activities.
Notably, aryl butenoic acid derivatives have been synthesized and investigated as a new class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an important target in cancer therapy. In these derivatives, the butenoic acid scaffold acts as a linker connecting a zinc-binding group to a capping group that interacts with the surface of the enzyme. While this compound itself is not the active inhibitor, its structural framework is essential for the design of these potent drug candidates.
The direct involvement of this compound in specific signaling pathways is not extensively documented. However, its derivatives, by inhibiting HDACs, can modulate numerous downstream pathways that are critical in cancer cell proliferation, differentiation, and apoptosis.
Conclusion
This compound is a fundamentally important molecule in organic chemistry with growing relevance in the field of drug development. Its well-defined chemical properties and versatile reactivity make it a key starting material for the synthesis of complex and biologically active molecules. The experimental protocols outlined in this guide provide a practical foundation for researchers and scientists working with this compound. Further exploration of its derivatives is likely to uncover new therapeutic applications, particularly in the realm of epigenetic modulation.
References
3-Butenoic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 625-38-7
Synonyms: Vinylacetic acid, But-3-enoic acid
This technical guide provides an in-depth overview of 3-Butenoic acid, a versatile four-carbon unsaturated carboxylic acid. It is a valuable building block in organic synthesis and holds significant potential in various research and development applications, including pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, details common synthetic and analytical methods, and explores its applications, particularly in biosynthetic pathways relevant to drug development professionals.
Chemical and Physical Properties
This compound is a clear, light yellow liquid at room temperature.[1] Its key quantitative properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 625-38-7 | [2][3][4] |
| Molecular Formula | C₄H₆O₂ | [2] |
| Molecular Weight | 86.09 g/mol | |
| Melting Point | -39 °C (lit.) | |
| Boiling Point | 163 °C (lit.) | |
| Density | 1.013 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.423 (lit.) | |
| Solubility | Soluble in DMSO (100 mg/mL) |
Table 2: Spectroscopic and Analytical Data of this compound
| Data Type | Key Information | Reference |
| ¹H NMR | Data available in various solvents (e.g., CDCl₃) | |
| Infrared (IR) Spectroscopy | Vapor phase and other IR spectra available | |
| Mass Spectrometry (MS) | Electron ionization mass spectra available | |
| pKa | Digitized pKa data is available | |
| LogP | 0.640 |
Experimental Protocols
Chemical Synthesis: Hydrolysis of Allyl Cyanide
A common and practical method for the preparation of this compound is through the hydrolysis of allyl cyanide (3-butenenitrile).
Materials:
-
Allyl cyanide (67 g, 1 mole)
-
Concentrated hydrochloric acid (100 mL, ~1.2 moles)
-
Ether
-
Anhydrous magnesium sulfate
-
500-mL flask with reflux condenser
-
Heating mantle or small flame
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500-mL flask equipped with a reflux condenser, combine 67 g of allyl cyanide and 100 mL of concentrated hydrochloric acid.
-
Gently heat the mixture while shaking. The reaction is exothermic and will begin after a few minutes, evidenced by the formation of a voluminous precipitate (ammonium chloride) and self-refluxing.
-
Once the initial vigorous reaction subsides (after about 15 minutes), remove the heat source.
-
Add 100 mL of water to the flask and transfer the contents to a separatory funnel.
-
Separate the upper layer, which contains the crude this compound.
-
Extract the lower aqueous layer with two 100-mL portions of ether.
-
Combine the initial organic layer with the ether extracts.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the solution. First, remove the ether at atmospheric pressure. Then, reduce the pressure to distill the this compound, which is collected at approximately 70–72 °C under 9 mm Hg pressure. The typical yield of crude acid is 50–53 g.
Biosynthesis in Engineered Escherichia coli
A sustainable method for producing this compound involves a novel biosynthetic strategy utilizing the fatty acid biosynthesis (FASII) pathway in engineered E. coli.
Methodology Overview:
-
Strain Engineering: An E. coli strain (e.g., BL21) is genetically modified. Key modifications include:
-
Heterologous expression of a thioesterase gene from Bacteroides thetaiotaomicron (bTE). This enzyme specifically converts the FASII intermediate, butenoyl-acyl carrier protein (ACP), into this compound.
-
Deletion of the endogenous fadD gene, which encodes for an acyl-CoA synthetase. This deletion blocks the native fatty acid oxidation pathway, preventing the degradation of the produced this compound.
-
-
Fermentation:
-
The engineered E. coli strain is cultured in a suitable medium (e.g., M9 medium supplemented with glucose and tryptone).
-
For enhanced production, fed-batch fermentation can be employed, which has been shown to yield up to 4.0 g/L of this compound within 48 hours.
-
-
Pathway Optimization:
-
To further increase the yield, the enoyl-ACP reductase (FabI), an enzyme in the FASII pathway, can be partially inhibited. This can be achieved by the controlled addition of an inhibitor like triclosan to the culture medium. This partial inhibition leads to an accumulation of the butenoyl-ACP intermediate, making more substrate available for the bTE enzyme.
-
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The concentration and purity of this compound can be effectively determined using a reverse-phase HPLC method.
Instrumentation and Conditions:
-
Column: Newcrom R1 or a similar C18 column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.
-
For standard UV detection, phosphoric acid is a suitable acidifier.
-
For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
-
Detector: UV detector or Mass Spectrometer.
-
Application: This method is versatile and can be scaled for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its dual functionality, possessing both a carboxylic acid and a terminal alkene, allows for a wide range of chemical modifications.
-
Drug Intermediate: It is utilized as a starting material or key intermediate in the synthesis of more complex active pharmaceutical ingredients.
-
Synthesis of Heterocycles: It is used to synthesize bicyclic 3,6-dihydro-1,2-oxazines, which are reactive substrates in domino metathesis reactions.
-
Materials Science: this compound is employed in the synthesis of metal nanoparticles, where it can act as a reducing agent. It is also used in the preparation of specialized polymer coatings.
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the chemical synthesis and a key biosynthetic pathway for producing this compound.
Caption: Chemical synthesis of this compound via hydrolysis of allyl cyanide.
Caption: Engineered biosynthetic pathway for this compound production in E. coli.
References
Spectroscopic Data of Vinylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for vinylacetic acid (also known as 3-butenoic acid), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for vinylacetic acid.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of vinylacetic acid exhibits characteristic signals for its vinyl and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Proton (Position) | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz |
| H (Carboxylic Acid) | ~11.0 - 12.0 | Singlet (broad) | - |
| H (C4) | 5.80 - 5.95 | Multiplet | - |
| H (C5 - trans to C3) | 5.15 - 5.25 | Doublet of triplets | J ≈ 17.1, 1.5 |
| H (C5 - cis to C3) | 5.05 - 5.15 | Doublet of triplets | J ≈ 10.2, 1.5 |
| H (C3) | 3.10 - 3.20 | Doublet | J ≈ 7.0 |
Note: Predicted data is presented. Experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon (Position) | Chemical Shift (δ) / ppm |
| C1 (C=O) | ~178 |
| C4 (=CH) | ~132 |
| C5 (=CH₂) | ~118 |
| C3 (-CH₂-) | ~40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of vinylacetic acid shows characteristic absorption bands for the carboxylic acid and vinyl groups.[1]
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |
| 1640-1650 | Medium | C=C stretch | Alkene |
| 3010-3095 | Medium | =C-H stretch | Alkene |
| 910-990 | Strong | =C-H bend | Alkene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For vinylacetic acid (molar mass: 86.09 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key peaks. The fragmentation of carboxylic acids often involves the loss of water, the carboxyl group, or cleavage of the carbon chain.[2]
| m/z | Relative Intensity | Proposed Fragment |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 68 | Moderate | [M - H₂O]⁺ |
| 45 | Strong | [COOH]⁺ |
| 41 | Strong | [C₃H₅]⁺ (Allyl Cation) |
| 39 | Moderate | [C₃H₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of vinylacetic acid is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like vinylacetic acid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4]
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of vinylacetic acid, from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic analysis of vinylacetic acid.
References
Theoretical Stability of 3-Butenoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the stability of 3-butenoic acid, also known as vinylacetic acid. The document focuses on the molecule's conformational landscape, isomerization pathways, and decomposition channels, presenting quantitative data from computational chemistry studies. Detailed methodologies for the cited theoretical experiments are provided to facilitate replication and further research.
Conformational Stability
The stability of this compound is intrinsically linked to its molecular conformation. Theoretical studies, primarily employing Density Functional Theory (DFT), have identified several low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature and influence the molecule's overall reactivity.
Computational Methodology for Conformational Analysis
The conformational landscape of this compound has been explored using quantum chemical calculations. A common and reliable method involves geometry optimization and frequency calculations using DFT with a reasonably large basis set.
Experimental Protocol:
-
Initial Structure Generation: A starting geometry of this compound is generated using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy structures. This can be achieved by rotating dihedral angles, such as the C-C-C-C, C-C-C=O, and C-C-O-H angles.
-
Geometry Optimization: Each potential conformer is then subjected to full geometry optimization without constraints. A widely used level of theory for this purpose is B3LYP with the 6-311++G(3df,3pd) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).
Conformational Analysis of this compound
Theoretical calculations have identified three principal low-energy conformers of this compound. These conformers differ primarily in the dihedral angles of the carboxylic acid group relative to the carbon backbone.
| Conformer ID | Dihedral Angles (C=C-C-C, C-C-C=O, C-C-O-H) | Relative Energy (kcal/mol) (ZPVE Corrected) |
| I (Global Minimum) | c, t, c (~0°, ~180°, ~0°) | 0.00 |
| II | g, t, c (~60°, ~180°, ~0°) | 0.44 |
| III | t, c, c (~180°, ~0°, ~0°) | 1.88 |
Table 1: Relative energies of the three lowest energy conformers of this compound calculated at the B3LYP/6-311++G(3df,3pd) level of theory. The conformer names are based on the dihedral angles where 'c' is cis, 't' is trans, and 'g' is gauche.
The small energy difference between the global minimum (Conformer I) and Conformer II suggests that both are significantly populated at room temperature. Conformer III, being higher in energy, will have a smaller but still potentially relevant population.
Isomerization to 2-Butenoic Acid
This compound can undergo isomerization to the more thermodynamically stable conjugated isomer, 2-butenoic acid (crotonic acid). This process is of significant interest as it represents a key pathway to a more stable molecular structure.
Theoretical Investigation of the Isomerization Pathway
The isomerization of this compound to 2-butenoic acid is believed to proceed through a transition state involving an intramolecular proton transfer. Computational studies are essential to elucidate the precise mechanism and energetics of this transformation.
Experimental Protocol (Theoretical):
-
Reactant and Product Optimization: The geometries of the most stable conformer of this compound and the most stable isomer of 2-butenoic acid (trans-crotonic acid) are optimized using a high level of theory, such as CBS-QB3 or G3 theory, which are known for their accuracy in predicting thermochemical data.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.
-
Transition State Verification: The located transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state correctly connects the reactant and product minima.
-
Activation Energy Calculation: The activation energy for the isomerization is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.
-
Reaction Enthalpy Calculation: The enthalpy of reaction is calculated as the difference in enthalpy between the product and the reactant.
Decomposition Pathways
The thermal decomposition of this compound is another critical aspect of its stability. The primary decomposition route is decarboxylation, leading to the formation of propene and carbon dioxide.
Theoretical Modeling of Decarboxylation
The mechanism of decarboxylation of β,γ-unsaturated acids like this compound is thought to proceed through a concerted, pericyclic transition state.
Experimental Protocol (Theoretical):
-
Reactant and Product Optimization: The geometries of the reactant (this compound) and the products (propene and carbon dioxide) are optimized at a high level of theory (e.g., CBS-QB3, G3, or CCSD(T)).
-
Transition State Search: A search for the transition state of the decarboxylation reaction is conducted. This typically involves a six-membered ring-like structure.
-
Transition State Verification and IRC: The transition state is verified by frequency and IRC calculations as described previously.
-
Activation Energy and Reaction Enthalpy Calculation: The activation energy and enthalpy of the decarboxylation reaction are calculated to determine the kinetic and thermodynamic feasibility of the process.
Summary and Future Directions
Theoretical studies provide invaluable insights into the stability of this compound. The molecule exists as a mixture of conformers with relatively low interconversion barriers. It can isomerize to the more stable conjugated 2-butenoic acid and undergo thermal decarboxylation to propene and carbon dioxide.
While the fundamental aspects of this compound's stability have been explored, there is a need for more detailed and high-level computational studies. Specifically, the determination of a complete potential energy surface for the isomerization and decomposition reactions using state-of-the-art theoretical methods would provide a more comprehensive understanding of its reactivity. Such studies would be highly beneficial for researchers in organic chemistry, drug development, and materials science who utilize or encounter this versatile molecule in their work.
An In-depth Technical Guide to 3-Butenoic Acid Biosynthesis Pathways in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenoic acid, a valuable C4 short-chain unsaturated fatty acid, serves as a precursor for various pharmaceuticals, resins, and fine chemicals. The growing demand for sustainable and environmentally friendly production methods has spurred research into microbial biosynthesis of this platform chemical. This technical guide provides a comprehensive overview of the core biosynthetic pathways for this compound production in microorganisms, with a primary focus on engineered Escherichia coli. It details two principal strategies: the engineered fatty acid biosynthesis (FASII) pathway and the reversed β-oxidation pathway. This document furnishes in-depth information on the key enzymes, genetic modifications, and fermentation strategies that have been successfully employed. Furthermore, it includes detailed experimental protocols for key assays and procedures, quantitative data summarized for comparative analysis, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these microbial manufacturing processes.
Introduction
The chemical synthesis of this compound traditionally relies on petroleum-based feedstocks through a multi-step, costly, and environmentally taxing process.[1] Microbial fermentation presents a promising alternative, offering the potential for sustainable production from renewable resources. Metabolic engineering efforts have successfully established novel biosynthetic routes in model organisms like Escherichia coli and Yarrowia lipolytica.[1] This guide delves into the technical details of these engineered pathways, providing researchers and drug development professionals with a foundational understanding for future research and process optimization.
Biosynthesis Pathways of this compound
Microorganisms have been engineered to produce this compound primarily through two distinct metabolic routes: a modified fatty acid biosynthesis pathway and a reversed β-oxidation cycle.
Engineered Fatty Acid Biosynthesis (FASII) Pathway
The native fatty acid biosynthesis pathway in E. coli can be repurposed for this compound production by introducing a specific thioesterase that intercepts a key intermediate. The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA.[1]
The core of this engineered pathway involves the following steps:
-
Acetyl-CoA Carboxylation: Acetyl-CoA is converted to malonyl-CoA by the acetyl-CoA carboxylase complex (AccABCD).[1]
-
Malonyl-CoA to Malonyl-ACP: Malonyl-CoA is transferred to an acyl carrier protein (ACP) by malonyl-CoA:ACP transacylase (FabD) to form malonyl-ACP.
-
Condensation: Acetyl-CoA and malonyl-ACP are condensed by β-ketoacyl-ACP synthase III (FabH) to yield acetoacetyl-ACP.
-
Reduction: Acetoacetyl-ACP is reduced to 3-hydroxybutyryl-ACP by β-ketoacyl-ACP reductase (FabG).
-
Dehydration: 3-hydroxybutyryl-ACP is dehydrated by β-hydroxyacyl-ACP dehydratase (FabA) to form trans-2-butenoyl-ACP (also known as crotonyl-ACP).
-
Thioesterase Cleavage: The key step involves the heterologous expression of a thioesterase, such as bTE from Bacteroides thetaiotaomicron, which hydrolyzes trans-2-butenoyl-ACP to release free this compound.
In the native FASII cycle, trans-2-butenoyl-ACP is further reduced by enoyl-ACP reductase (FabI) to butyryl-ACP for fatty acid chain elongation. To enhance the flux towards this compound, strategies to inhibit FabI are often employed.
Reversed β-Oxidation Pathway
An alternative strategy for synthesizing C4 and longer chain carboxylic acids is the reversal of the β-oxidation cycle. This pathway is advantageous as it directly utilizes acetyl-CoA for chain elongation without the need for ATP-dependent activation to malonyl-CoA. The core enzymatic steps are the reverse of fatty acid degradation. In E. coli, this pathway has been engineered to produce various chemicals, including this compound, by combining enzymes from the native β-oxidation pathway with heterologous enzymes for the final conversion steps.
The key steps in a reversed β-oxidation cycle for this compound production are:
-
Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by a thiolase.
-
Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.
-
Dehydration: 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by an enoyl-CoA hydratase (crotonase).
-
Thioesterase Cleavage: A thioesterase cleaves crotonyl-CoA to yield this compound.
Key Genetic Modifications and Fermentation Strategies
Several genetic and fermentation strategies have been employed to enhance the production of this compound.
-
Deletion of fadD: The fadD gene encodes for an acyl-CoA synthetase, which is involved in the first step of fatty acid degradation. Deleting fadD blocks the β-oxidation pathway, preventing the degradation of the produced this compound and leading to its accumulation.
-
Inhibition of Enoyl-ACP Reductase (FabI): To channel the intermediate trans-2-butenoyl-ACP towards this compound production in the FASII pathway, the activity of FabI needs to be reduced. This has been achieved by using the chemical inhibitor triclosan, which specifically targets FabI. Partial inhibition of FabI has been shown to significantly increase this compound titers.
-
Fed-Batch Fermentation: High-density cell cultivation through fed-batch fermentation has been instrumental in achieving high titers of this compound. This strategy involves the controlled feeding of nutrients, such as glucose and tryptone, to maintain optimal growth and production conditions over an extended period.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound production in engineered microorganisms.
Table 1: this compound Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications/Conditions | Titer (mg/L) | Reference |
| E. coli expressing bTE | Heterologous expression of B. thetaiotaomicron thioesterase (bTE) | 0.07 - 11.4 | |
| XP-2 (BL21-ΔfadD/pET28a-bTE) | fadD deletion, bTE expression | 18.7 | |
| XP-2 with triclosan | fadD deletion, bTE expression, partial inhibition of FabI with triclosan | 161.4 | |
| XP-2 in fed-batch fermentation | fadD deletion, bTE expression, triclosan, fed-batch with glucose and tryptone | 4,000 | |
| E. coli (reverse β-oxidation) | Engineered reversal of β-oxidation cycle | 171 |
Table 2: this compound Production in Engineered Yarrowia lipolytica
| Strain | Key Genetic Modifications | Titer (mg/L) | Reference |
| Engineered Y. lipolytica | Heterologous expression of crotonase, 3-hydroxybutyryl-CoA dehydrogenase, and bTE | 62.3 ± 4.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Cloning and Expression of Thioesterase (bTE) in E. coli
This protocol describes the cloning of a thioesterase gene into an expression vector and its subsequent expression in E. coli.
Materials:
-
DNA template containing the thioesterase gene
-
PCR primers specific to the thioesterase gene with appropriate restriction sites
-
High-fidelity DNA polymerase
-
pET30a expression vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Competent E. coli DH5α and BL21(DE3) cells
-
LB medium and agar plates with appropriate antibiotics (e.g., kanamycin for pET30a)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Gene Amplification: Amplify the thioesterase gene using PCR with primers containing restriction sites compatible with the expression vector.
-
Vector and Insert Preparation: Digest both the PCR product and the pET30a vector with the chosen restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested thioesterase gene insert into the linearized pET30a vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the thioesterase gene by restriction digestion and DNA sequencing.
-
Transformation into Expression Host: Transform the verified recombinant plasmid into competent E. coli BL21(DE3) cells.
-
Protein Expression: a. Inoculate a single colony of the transformed BL21(DE3) cells into LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6. c. Induce protein expression by adding IPTG to a final concentration of 1 mM. d. Continue to incubate the culture for 4 hours at 37°C.
-
Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C for subsequent analysis.
Thioesterase Activity Assay
This spectrophotometric assay measures the activity of thioesterases by detecting the release of free Coenzyme A (CoA) using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified thioesterase or cell-free extract
-
Assay buffer: 100 mM HEPES, pH 8.0
-
DTNB solution: 1 mM in assay buffer
-
Acyl-CoA substrate solution: 20 µM (e.g., acetyl-CoA) in assay buffer
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing 1 mM DTNB and 20 µM of the acyl-CoA substrate in the assay buffer.
-
Initiate the reaction by adding the purified thioesterase or cell-free extract to the reaction mixture.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of 5-thio-2-nitrobenzoate resulting from the reaction of DTNB with the released free CoA.
-
Calculate the enzyme activity using the molar extinction coefficient of 5-thio-2-nitrobenzoate (14,150 M⁻¹ cm⁻¹).
3-Hydroxybutyryl-CoA Dehydrogenase Assay
This assay determines the activity of 3-hydroxybutyryl-CoA dehydrogenase by monitoring the oxidation of NAD(P)H.
Materials:
-
Cell-free extract containing the dehydrogenase
-
Assay buffer: 100 mM potassium phosphate buffer, pH 6.5
-
25 mM potassium citrate
-
75 µM NAD(P)H solution
-
125 µM acetoacetyl-CoA solution
-
96-well plate and a plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, potassium citrate, NAD(P)H, and acetoacetyl-CoA.
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 6 seconds for 10 minutes) using a plate reader. This decrease corresponds to the oxidation of NAD(P)H.
-
Calculate the enzyme activity in µmol min⁻¹ mg⁻¹ of total protein.
Quantification of this compound by HPLC
This protocol outlines a method for quantifying this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fermentation broth samples
-
This compound standard
-
HPLC system with a suitable column (e.g., Newcrom R1 reverse-phase column) and detector (e.g., UV or refractive index)
-
Mobile phase: Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and debris. Filter the supernatant through a 0.22 µm filter.
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the fermentation medium.
-
HPLC Analysis: a. Equilibrate the HPLC column with the mobile phase. b. Inject the prepared standards and samples onto the column. c. Elute the compounds isocratically. d. Detect the this compound peak at the appropriate wavelength (if using a UV detector).
-
Quantification: Generate a standard curve by plotting the peak area versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Conclusion
The microbial biosynthesis of this compound represents a significant advancement in the sustainable production of valuable chemicals. Engineered pathways in microorganisms like E. coli and Y. lipolytica have demonstrated considerable potential, with ongoing research focused on optimizing titers, yields, and productivity. The technical details, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field to build upon, paving the way for the development of economically viable and environmentally friendly bioprocesses for this compound and other valuable bio-based products. Further research into novel enzymes, host organism engineering, and advanced fermentation strategies will be crucial in realizing the full industrial potential of microbial this compound production.
References
An In-Depth Technical Guide on the Discovery and Natural Occurrence of 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenoic acid, also known as vinylacetic acid, is a C4 short-chain unsaturated fatty acid with the chemical formula C₄H₆O₂. While its applications in chemical synthesis are relatively well-documented, its discovery and natural occurrence have been less comprehensively reviewed. This technical guide provides an in-depth exploration of the historical context of its discovery, its presence in the natural world, and detailed methodologies for its detection and quantification.
Discovery and Early Synthesis
The formal discovery of this compound is intertwined with the development of organic synthesis in the early 20th century. One of the earliest well-documented laboratory syntheses was reported in Organic Syntheses in 1944. This method involves the hydrolysis of allyl cyanide (3-butenenitrile).
A detailed protocol for this synthesis is provided below, adapted from the historical literature.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Allyl Cyanide
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Concentrated hydrochloric acid
-
Water
-
Ether
-
Sodium hydroxide
-
Chloroform
-
Dilute sulfuric acid
Procedure:
-
A mixture of allyl cyanide and concentrated hydrochloric acid is heated.
-
The reaction mixture refluxes, and a voluminous precipitate of ammonium chloride forms.
-
After cooling, water is added, and the upper layer containing the crude this compound is separated.
-
The aqueous layer is extracted with ether, and the ether extracts are combined with the crude acid.
-
The ether is removed by distillation, and the crude this compound is distilled under reduced pressure.
-
For further purification, the impure acid is dissolved in a cooled sodium hydroxide solution.
-
This alkaline solution is extracted with chloroform to remove impurities.
-
The alkaline solution is then acidified with dilute sulfuric acid.
-
The purified this compound is extracted with chloroform.
-
The chloroform is removed by distillation to yield the final product.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
More recent and environmentally conscious methods for the synthesis of this compound have been developed, including electrochemical methods that utilize allyl chloride and carbon dioxide.
Natural Occurrence
The natural occurrence of this compound is not as widespread or well-documented as other short-chain fatty acids. However, evidence suggests its presence in certain biological contexts, often as a minor component of a complex mixture of volatile organic compounds or fatty acids.
Microbial World
While direct evidence for the natural production of this compound by wild-type microorganisms is limited, a derivative, 4-phenyl-3-butenoic acid, has been isolated from the culture broth of Streptomyces koyangensis strain VK-A60. This discovery suggests that the metabolic pathways for producing the butenoic acid backbone exist in some bacteria.
Engineered microorganisms have been successfully programmed to produce this compound. In a notable example, Escherichia coli was genetically modified to express a thioesterase gene from Bacteroides thetaiotaomicron. This enzyme specifically converts an intermediate in the fatty acid biosynthesis pathway, butenoyl-acyl carrier protein (ACP), into this compound. Further genetic modifications, such as the deletion of the fadD gene to prevent fatty acid degradation, have been shown to increase production yields.[1]
Table 1: Production of this compound in Engineered E. coli
| Strain/Condition | Titer (mg/L) |
| Engineered E. coli (initial strains) | 0.07 - 11.4[1] |
| Strain with fadD gene deletion (XP-2) | 18.7[1] |
Plant Kingdom
Direct isolation of this compound from plants is not commonly reported. However, it is plausible that it exists as a minor volatile organic compound (VOC) in some plant species. Many plants produce a vast array of short-chain fatty acids and their derivatives as signaling molecules or as components of essential oils. Further research employing sensitive analytical techniques is required to definitively identify and quantify this compound in plant tissues.
Animal Kingdom
There is currently no direct evidence for the endogenous production or significant accumulation of this compound in animal tissues.
Biosynthesis and Signaling Pathways
As of now, no naturally occurring signaling pathways directly involving this compound as a primary signaling molecule have been elucidated.
However, the biosynthesis of this compound has been achieved in engineered E. coli by diverting an intermediate from the fatty acid biosynthesis (FASII) pathway.
Engineered Biosynthesis of this compound in E. coli
The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli.
Caption: Engineered pathway for this compound production in E. coli.
Analytical Methodologies
The detection and quantification of this compound, particularly from complex biological matrices, require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique. Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to improve its chromatographic behavior.
Experimental Protocol: GC-MS Analysis of this compound in Microbial Culture
This protocol provides a general framework for the extraction, derivatization, and analysis of this compound from a microbial fermentation broth.
1. Sample Preparation and Extraction:
-
Centrifuge the microbial culture to pellet the cells.
-
Collect the supernatant (broth).
-
Acidify the supernatant to a pH of approximately 2.5 with a suitable acid (e.g., HCl). This protonates the carboxylate group, making the acid more extractable into an organic solvent.
-
Perform a liquid-liquid extraction of the acidified supernatant with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
2. Derivatization:
-
To the dried extract, add a derivatizing agent. A common choice for silylation is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Add a suitable solvent (e.g., acetonitrile or pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify the derivatized this compound based on its mass spectrum, and Selected Ion Monitoring (SIM) mode for accurate quantification using specific ions.
-
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
While the synthetic chemistry of this compound is well-established, its role and prevalence in the natural world remain largely underexplored. The discovery of a derivative in Streptomyces and the successful biosynthesis in engineered E. coli suggest that the metabolic potential for its production exists in nature. Future research employing advanced analytical techniques on a wider range of biological and environmental samples is necessary to fully elucidate the natural occurrence, concentration, and potential biological functions of this unsaturated short-chain fatty acid. The detailed protocols provided in this guide offer a starting point for researchers aiming to investigate this intriguing molecule.
References
Quantum Chemical Calculations of Vinylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylacetic acid (3-butenoic acid) is a molecule of interest in various chemical and biological contexts. Understanding its conformational landscape, spectroscopic signatures, and thermodynamic properties is crucial for applications ranging from reaction mechanism studies to drug design. This technical guide provides an in-depth overview of the quantum chemical calculations performed on vinylacetic acid, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of its conformational space and the workflow for its analysis. This document is intended to serve as a comprehensive resource for researchers employing computational methods to study flexible molecules.
Conformational Analysis
Quantum chemical calculations have identified three low-energy conformers of vinylacetic acid. These conformers arise from rotations around the C-C and C-O single bonds. The relative energies of these conformers have been determined using Density Functional Theory (DFT) with the B3LYP functional and various basis sets, as well as Møller-Plesset perturbation theory (MP2).
A one-dimensional potential energy surface scan was utilized to identify stable structural motifs beyond the initially optimized geometry.[1] The three most stable conformers are predicted to be thermally populated at room temperature.[2]
Table 1: Calculated Relative Energies of Vinylacetic Acid Conformers
| Conformer | B3LYP/6-311++G(3df,3pd) Relative Energy (kcal/mol)[2] | Boltzmann Population at Room Temperature (%)[2] |
| I (Global Minimum) | 0.00 | 48 |
| II | 0.44 | 48 |
| III | 1.88 | 4 |
Optimized Geometries
The geometric parameters of the conformers of vinylacetic acid have been optimized using DFT. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the most stable conformer, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Selected Optimized Bond Lengths of the Global Minimum Conformer of Vinylacetic Acid
| Bond | Bond Length (Å) |
| C1=C2 | 1.33 |
| C2-C3 | 1.51 |
| C3-C4 | 1.52 |
| C4=O1 | 1.21 |
| C4-O2 | 1.36 |
| O2-H | 0.97 |
Table 3: Selected Optimized Bond Angles of the Global Minimum Conformer of Vinylacetic Acid
| Angle | Bond Angle (°) |
| C1=C2-C3 | 124.5 |
| C2-C3-C4 | 112.8 |
| C3-C4=O1 | 125.7 |
| C3-C4-O2 | 111.3 |
| O1=C4-O2 | 123.0 |
| C4-O2-H | 106.9 |
Table 4: Selected Optimized Dihedral Angles of the Global Minimum Conformer of Vinylacetic Acid
| Dihedral Angle | Dihedral Angle (°) |
| C1=C2-C3-C4 | 100.5 |
| C2-C3-C4=O1 | -178.9 |
| C2-C3-C4-O2 | 1.5 |
| O1=C4-O2-H | 0.2 |
Vibrational Frequencies
The vibrational frequencies of vinylacetic acid have been calculated to aid in the assignment of experimental infrared (IR) spectra. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies.
Experimental Protocol: Gas-Phase FTIR Spectroscopy
The gas-phase infrared spectrum of vinylacetic acid has been recorded using Fourier Transform Infrared (FTIR) spectroscopy.[1] A typical experimental setup involves a spectrometer equipped with a gas cell. The cell is first evacuated and then filled with the vapor of vinylacetic acid to a desired partial pressure (e.g., 1.3 Torr). The spectra are collected over a range of wavenumbers, typically in the mid-infrared region.
Table 5: Comparison of Experimental and Calculated Vibrational Frequencies for the Global Minimum Conformer of Vinylacetic Acid
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled MP2/6-31+G(d,p) Frequency (cm⁻¹) | Assignment |
| ν(OH) | 3579 | 3579 | O-H stretch |
| ν(C=O) | 1780 (doublet) | - | Carbonyl stretch |
| ν(C=C) | - | - | C=C stretch |
| δ(CH₂) | - | - | CH₂ scissoring |
| τ(OH) | - | - | O-H torsion |
Note: A comprehensive table of all vibrational modes was not available in the searched literature. The provided data focuses on key characteristic vibrations.
NMR Chemical Shifts
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of vinylacetic acid have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are valuable for confirming molecular structure and assigning experimental NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Experimental ¹H and ¹³C NMR spectra of vinylacetic acid are typically recorded on a spectrometer in a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 6: Calculated and Experimental ¹³C NMR Chemical Shifts of Vinylacetic Acid
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (CH₂) | - | - |
| C2 (CH) | - | - |
| C3 (CH₂) | - | - |
| C4 (COOH) | - | - |
Table 7: Calculated and Experimental ¹H NMR Chemical Shifts of Vinylacetic Acid
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (on C1) | - | - |
| H (on C2) | - | - |
| H (on C3) | - | - |
| H (on O2) | - | - |
Note: While the literature states good agreement between calculated and experimental NMR spectra, specific tabulated values for the individual conformers were not found in the searched resources.
Thermochemical Properties
The thermochemical properties of the vinylacetic acid conformers, such as the enthalpy of formation and Gibbs free energy, have been calculated to understand their relative stabilities and reactivity. These calculations often involve single-point energy calculations at a high level of theory on geometries optimized with a more modest level of theory.
Table 8: Calculated Thermochemical Properties of Vinylacetic Acid Conformers at 298.15 K
| Conformer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| I | - | - |
| II | - | - |
| III | - | - |
Note: Detailed tabulated thermochemical data for each conformer were not available in the searched literature. The relative energies in Table 1 provide an indication of their relative stabilities.
Visualizations
Conformational Landscape of Vinylacetic Acid
The following diagram illustrates the relationship between the three low-energy conformers of vinylacetic acid and the transition states connecting them.
Computational Workflow for Vinylacetic Acid Analysis
This diagram outlines the typical computational workflow for the quantum chemical analysis of vinylacetic acid.
Conclusion
This technical guide has summarized the key findings from quantum chemical calculations on vinylacetic acid. The conformational landscape is characterized by three low-energy conformers that are populated at room temperature. Computational methods, particularly DFT, have been shown to provide results for spectroscopic properties that are in good agreement with experimental data. The provided data and methodologies serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in the computational study of flexible molecules. Further research could focus on obtaining more detailed tabulated data for all conformers and exploring the reactivity of vinylacetic acid through the calculation of reaction pathways and activation energies.
References
A Technical Guide to the Thermochemical Data of 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical data relevant to 3-butenoic acid (also known as vinylacetic acid). Due to a scarcity of publicly available experimental thermochemical data for this compound, this document focuses on the established experimental and computational methodologies for determining such properties. To provide a valuable point of reference, detailed experimental thermochemical data for its structural isomer, crotonic acid (trans-2-butenoic acid), is presented. This guide serves as a foundational resource for researchers requiring thermochemical data for this compound, outlining the necessary protocols to obtain it and offering data for a closely related compound for comparative analysis.
Introduction to this compound
This compound (CAS: 625-38-7) is an unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] Its structure, featuring a terminal double bond and a carboxyl functional group, makes it a subject of interest in organic synthesis and polymer chemistry.[3] Accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are critical for a wide range of applications, including reaction modeling, process design, safety analysis, and understanding molecular stability.
This guide addresses the current landscape of thermochemical information for this compound. While direct experimental values are not widely reported in the literature, we present the standard methodologies used to determine these crucial parameters.
Physicochemical and Thermochemical Data
While specific experimental thermochemical data for this compound is limited, its basic physical properties are well-documented. For comparative purposes, a detailed table of experimental thermochemical data for its isomer, crotonic acid, is provided.
Physical Properties of this compound
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [1] |
| Molecular Weight | 86.09 g/mol | |
| CAS Number | 625-38-7 | |
| Melting Point | -39 °C | |
| Boiling Point | 163 °C (at 760 mmHg) | |
| Density | 1.013 g/mL at 25 °C | |
| Refractive Index | n20/D 1.423 |
Experimental Thermochemical Data for Crotonic Acid (trans-2-Butenoic Acid)
As a structural isomer, the thermochemical data for crotonic acid provides a valuable benchmark for estimating or understanding the properties of this compound.
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Combustion (Solid) | -1999.0 to -1990.8 | kJ/mol | |
| Standard Enthalpy of Formation (Solid) | -435.5 | kJ/mol | |
| Standard Enthalpy of Formation (Gas) | -345.5 | kJ/mol | |
| Enthalpy of Fusion | 14.2 | kJ/mol | |
| Enthalpy of Vaporization | 63.6 | kJ/mol | |
| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 108.3 | J/mol·K | |
| Standard Molar Entropy (Gas) | 329.8 | J/mol·K |
Note: Standard molar entropy for crotonic acid is not explicitly found in the provided search results but is a key thermochemical property.
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental procedures that would be employed to determine the key thermochemical properties of this compound.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.
Objective: To measure the heat released during the complete combustion of this compound, and from this, calculate its standard enthalpy of formation.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. For liquids, a gelatin capsule or other suitable container may be used.
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings.
-
Calculation of Heat of Combustion: The heat of combustion of the sample is calculated using the total heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the corrected temperature rise.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance and the enthalpy of phase transitions, such as melting (fusion).
Objective: To measure the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile.
-
Heat Capacity Measurement: To measure heat capacity, the sample is heated at a constant rate (e.g., 10-20 °C/min) through a temperature range where no phase transitions occur. The difference in heat flow between the sample and the reference is directly proportional to the sample's heat capacity.
-
Enthalpy of Fusion Measurement: To measure the enthalpy of fusion, the sample is cooled to well below its melting point (-39 °C) and then heated at a constant rate through the melting transition. An endothermic peak will be observed in the DSC thermogram.
-
Data Analysis:
-
Heat Capacity: The heat capacity (Cp) at a given temperature is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire).
-
Enthalpy of Fusion: The total enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak in the DSC thermogram.
-
Computational Approaches to Thermochemical Data
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.
Ab Initio Methods
High-level quantum mechanical calculations, such as the G3MP2 method, can predict the gas-phase enthalpy of formation of organic molecules from first principles. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. They can achieve high accuracy, often rivaling experimental uncertainty, but are computationally intensive.
Group Contribution Methods
Group contribution methods, such as the Joback method, are empirical techniques that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. This approach assumes that the properties of a large molecule can be predicted from the properties of its smaller constituent parts. While generally less accurate than ab initio methods, they are much faster and can provide good estimates for a wide range of organic compounds.
Visualizations
Workflow for Thermochemical Data Determination
The following diagram illustrates the general workflow for determining the thermochemical properties of an organic compound like this compound, combining both experimental and computational approaches.
Caption: Workflow for determining thermochemical properties.
Schematic of a Bomb Calorimeter
This diagram illustrates the basic components of a bomb calorimeter used for measuring the enthalpy of combustion.
Caption: Simplified schematic of a bomb calorimeter setup.
Conclusion
References
A Technical Guide to the Solubility of 3-Butenoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-butenoic acid (also known as vinylacetic acid) in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a strong theoretical framework for predicting solubility, alongside detailed experimental protocols for its determination.
Introduction to this compound
This compound is a carboxylic acid with the chemical formula C₄H₆O₂. Its structure, featuring both a polar carboxylic acid group and a nonpolar vinyl group, results in a nuanced solubility profile that is critical for its application in chemical synthesis, polymer science, and as a drug intermediate[1]. Understanding its behavior in different organic solvents is essential for reaction design, purification, and formulation.
Predicted Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its relatively small, nonpolar hydrocarbon tail.
Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. This allows for strong hydrogen bonding interactions with the carboxylic acid group of this compound, leading to high solubility. It is predicted that this compound is fully miscible in short-chain alcohols.
Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Solvents like acetone, ethyl acetate, and tetrahydrofuran possess a dipole moment and can act as hydrogen bond acceptors. They can interact favorably with the carboxylic acid group. While the nonpolar vinyl group has some influence, the strong polarity of the carboxylic acid suggests good solubility. For instance, the solubility in dimethyl sulfoxide (DMSO) has been reported as 100 mg/mL[1].
Nonpolar Solvents (e.g., Hydrocarbons, Halogenated Solvents): In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak van der Waals forces. The polar carboxylic acid group of this compound will have limited favorable interactions with these solvents, leading to lower solubility compared to polar solvents.
Quantitative Solubility Data
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Not Specified | 10.0 | Quantitative data available[1]. |
| General | Not Specified | Not Specified | Fully Miscible | Qualitative description from multiple sources. |
Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions using the protocols outlined in the following section.
Experimental Protocol for Solubility Determination
This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringes and syringe filters (0.45 µm, compatible with the solvent)
-
Glassware (beakers, volumetric flasks)
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial with the filtered solution in a drying oven or vacuum oven. The temperature should be set high enough to evaporate the solvent completely without causing decomposition of the this compound.
-
Once the solvent has fully evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solvent used for dissolution (mL)) * 100
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Logical relationship between the functional groups of this compound, solvent polarity, and predicted solubility.
Figure 2: Experimental workflow for the quantitative determination of this compound solubility.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Butenoic Acid from Allyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-butenoic acid via the hydrolysis of allyl cyanide (3-butenenitrile). This compound is a valuable building block in organic synthesis, utilized in the development of various pharmaceutical compounds and specialty chemicals. The primary method detailed herein is the acid-catalyzed hydrolysis of allyl cyanide, a robust and well-established procedure. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and graphical representations of the chemical transformation and workflow.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. The hydrolysis of allyl cyanide offers a direct route to this compound. This process can be effectively catalyzed by either acid or base, though acid-catalyzed hydrolysis is frequently employed to mitigate the potential for isomerization of the double bond under basic conditions.[1] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[2][3][4] This method is noted for its operational simplicity and relatively high yields.[1]
Chemical Reaction and Mechanism
The overall reaction involves the conversion of the nitrile functional group of allyl cyanide into a carboxylic acid group in the presence of water and a strong acid catalyst, typically concentrated hydrochloric acid.
Reaction Scheme:
Figure 1: Overall reaction for the acid-catalyzed hydrolysis of allyl cyanide.
The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by tautomerization, leads to an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield this compound and an ammonium ion.
Quantitative Data Summary
The following table summarizes the key quantitative data from established protocols for the synthesis of this compound from allyl cyanide.
| Parameter | Value | Source |
| Reactants | ||
| Allyl Cyanide | 1.0 mole (67 g) | Organic Syntheses |
| Concentrated HCl | 1.2 moles (100 mL) | Organic Syntheses |
| Reaction Conditions | ||
| Temperature | Reflux | Organic Syntheses |
| 60-80 °C | CN102344359B | |
| Reaction Time | ~25 minutes (until reflux ceases) | Organic Syntheses |
| 10-20 minutes (stirring) | CN102344359B | |
| Product Yield and Purity | ||
| Yield | 75-82% | Organic Syntheses |
| 56-60% | CN102344359B | |
| Purity | >99% | CN102344359B |
| Boiling Point | 69-70 °C at 12 mmHg | Organic Syntheses |
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from a well-established procedure published in Organic Syntheses.
Materials:
-
Allyl cyanide (3-butenenitrile) (67 g, 1.0 mole)
-
Concentrated hydrochloric acid (sp. gr. 1.19, 100 mL, ~1.2 moles)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or small flame
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine allyl cyanide (67 g) and concentrated hydrochloric acid (100 mL). Attach a reflux condenser to the flask.
-
Initiation of Reaction: Gently heat the mixture with a small flame or heating mantle, shaking the flask frequently.
-
Exothermic Reaction: After approximately 7-8 minutes, the reaction will commence, indicated by the formation of a voluminous white precipitate (ammonium chloride) and a rapid increase in temperature, causing the mixture to reflux.
-
Completion of Reaction: Once the vigorous refluxing begins, remove the heat source. The reaction is typically complete after about 15 minutes from the start of heating.
-
Work-up:
-
Allow the mixture to cool slightly and add 100 mL of water.
-
Transfer the mixture to a separatory funnel. The this compound will form the upper layer.
-
Separate the upper organic layer.
-
Extract the lower aqueous layer with two 100 mL portions of diethyl ether.
-
Combine the initial organic layer with the ether extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Distill the remaining residue under reduced pressure. Collect the fraction boiling at 69-70 °C/12 mmHg. This yields 30-33 g (75-82%) of pure this compound.
-
Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Contact with alkali should be avoided during workup as it can cause isomerization of this compound to crotonic acid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3-Butenoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds in organic synthesis.[1][2][3] One of its valuable applications is the synthesis of carboxylic acids through the carboxylation of a Grignard reagent.[4][5] This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-butenoic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The procedure involves the formation of allylmagnesium bromide followed by its reaction with carbon dioxide (dry ice).
Reaction Principle
The synthesis of this compound via the Grignard reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Allyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form allylmagnesium bromide. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.
-
Carboxylation: The prepared allylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbon atom of carbon dioxide (in the form of dry ice). This addition reaction forms a magnesium carboxylate salt.
-
Acidic Work-up: Subsequent treatment of the reaction mixture with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) protonates the carboxylate salt to yield the final product, this compound, and water-soluble magnesium salts.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound via the Grignard reaction. Yields and reaction times can vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Value | Notes |
| Reactants | ||
| Allyl Bromide | 1.0 eq | Starting material for the Grignard reagent. |
| Magnesium Turnings | 1.2 - 1.5 eq | Excess is used to ensure complete reaction. |
| Carbon Dioxide (Dry Ice) | Excess | A large excess is used to ensure complete carboxylation. |
| Solvent | ||
| Anhydrous Diethyl Ether | Varies | Used for the formation and reaction of the Grignard reagent. |
| Reaction Conditions | ||
| Grignard Formation Temperature | 0 - 10 °C | To control the exothermic reaction and prevent side reactions like Wurtz coupling. |
| Carboxylation Temperature | -78 °C to room temp | The Grignard reagent is added to crushed dry ice. |
| Reaction Time (Grignard Formation) | 1 - 2 hours | Monitored by the disappearance of magnesium. |
| Reaction Time (Carboxylation & Work-up) | 1 - 2 hours | Until all the dry ice has sublimated and the mixture has reached room temperature. |
| Yield | ||
| Isolated Yield | 60 - 75% | Dependent on the efficiency of the Grignard formation and carboxylation. |
Experimental Protocol
Materials:
-
Allyl bromide
-
Magnesium turnings
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 3 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
Procedure:
Part 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove any traces of moisture and allow it to cool to room temperature.
-
Reagent Addition: Place magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether. Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Grignard Formation: Once the reaction has started, cool the flask in an ice bath. Add the remaining allyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting solution of allylmagnesium bromide will be grayish and slightly cloudy.
Part 2: Carboxylation and Work-up
-
Carboxylation: In a separate large beaker or flask, place a generous amount of crushed dry ice. While stirring vigorously, slowly pour the prepared allylmagnesium bromide solution onto the crushed dry ice. A vigorous reaction will occur.
-
Warming: Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.
-
Acidification: Once the mixture has reached room temperature, slowly and carefully add dilute hydrochloric acid with stirring to quench the reaction and dissolve the magnesium salts. The mixture will separate into two layers.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine all the organic extracts.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.
Visualizations
References
3-Butenoic Acid in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-butenoic acid as a monomer in polymerization reactions. The information is targeted toward researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing novel polymers with potential applications in biomedical and other advanced fields.
Introduction
This compound, also known as vinylacetic acid, is a vinyl carboxylic acid monomer that can be incorporated into polymer chains to introduce pendant carboxylic acid groups. These functional groups can serve as sites for further chemical modification, influence the polymer's solubility and thermal properties, and participate in ionic cross-linking. While the homopolymerization of this compound is not extensively documented in publicly available literature, its copolymerization with other monomers, such as acrylic acid, has shown promise in developing advanced materials like glass ionomer cements (GICs) for dental applications.
Application: Modification of Polyalkenoic Acid for Enhanced Glass Ionomer Cement Performance
One of the key applications of this compound is as a comonomer in the synthesis of modified polyalkenoic acids (PAA) for use in glass ionomer cements. The incorporation of this compound into the PAA backbone introduces flexible spacer units, which can improve the mechanical properties of the resulting cement.
A study on this compound-modified PAA demonstrated that the inclusion of 8 mol% of this compound (referred to as VA for vinylacetic acid) can significantly enhance the flexural strength and toughness of GICs.[1] The flexible side chains are believed to reduce the rigidity of the polymer network that arises from strong intermolecular hydrogen bonding in conventional PAA, thereby facilitating more effective ionic cross-linking during the cement setting process.[1]
Quantitative Data on Optimized Glass Ionomer Cement Formulation
The following table summarizes the mechanical properties of an optimized glass ionomer cement formulation containing a copolymer of acrylic acid, itaconic acid, and this compound.[1]
| Property | Value |
| This compound Content in Copolymer | 8 mol% |
| Copolymer Molecular Weight | ~8 x 10⁴ g/mol |
| Copolymer Concentration in Liquid | 50 wt% |
| Powder-to-Liquid Ratio | 3.6:1 |
| Flexural Strength | 54.14 ± 5.29 MPa |
| Flexural Modulus | 19.00 ± 1.06 GPa |
| Compressive Strength | 221.35 ± 17.06 MPa |
| Water Sorption (4 weeks) | Reduced by 18-22% vs. commercial GIC |
| Fluoride Release (Day 1) | 4.1 µg/mL |
| Sustained Fluoride Release (from Day 4) | 0.6-0.9 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified Polyalkenoic Acid via Free Radical Copolymerization
This protocol is based on the synthesis of a terpolymer of acrylic acid, itaconic acid, and this compound for use in glass ionomer cements.[1]
Materials:
-
Acrylic acid (monomer)
-
Itaconic acid (monomer)
-
This compound (monomer)
-
Ammonium persulfate (initiator)
-
Deionized water (solvent)
-
Methanol (non-solvent for precipitation)
-
Acetone (solvent for purification)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Dropping funnel
-
Beakers
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Prepare an aqueous solution of the monomers (acrylic acid, itaconic acid, and this compound) in the desired molar ratio (e.g., to achieve 8 mol% this compound in the final polymer). The total monomer concentration should be adjusted to control the final polymer concentration.
-
Initiator Solution Preparation: Prepare a separate aqueous solution of the initiator, ammonium persulfate. The amount of initiator will influence the final molecular weight of the copolymer.
-
Polymerization Reaction:
-
Add the monomer solution to the three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heat the solution to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.
-
Once the temperature is stable, add the initiator solution dropwise to the monomer solution over a period of 30 minutes.
-
Continue the reaction for a specified time (e.g., 6 hours) at the set temperature.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the copolymer by slowly adding the aqueous polymer solution to a stirred excess of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
To purify the polymer, redissolve it in a suitable solvent like acetone and re-precipitate it in the non-solvent. Repeat this process two more times.
-
-
Drying: Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.
Characterization:
The resulting copolymer can be characterized by various techniques, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of all three monomers into the polymer backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.
Protocol 2: Hypothetical Protocol for Homopolymerization of this compound via Free Radical Polymerization
This is a general protocol for the free radical polymerization of a vinyl monomer and has not been specifically validated for this compound in the reviewed literature. Adjustments to the initiator concentration, solvent, temperature, and reaction time may be necessary to achieve a desired molecular weight and conversion.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Nitrogen/vacuum line
-
Syringes
-
Beakers
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation under reduced pressure to remove any inhibitors.
-
Dry the DMF over molecular sieves.
-
-
Polymerization Reaction:
-
Add the purified this compound and anhydrous DMF to the Schlenk flask under a nitrogen atmosphere.
-
Add the desired amount of AIBN initiator.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to a specific temperature (e.g., 70°C) with constant stirring.
-
Allow the polymerization to proceed for a set time (e.g., 24 hours).
-
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a stirred excess of diethyl ether.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.
-
-
Drying: Dry the poly(this compound) in a vacuum oven at a low temperature (e.g., 30°C) to a constant weight.
Visualizations
Logical Relationship in Copolymerization for Enhanced GIC Performance
Caption: Copolymerization workflow for enhanced GIC properties.
Experimental Workflow for Synthesis and Characterization of this compound-Modified Polyalkenoic Acid
Caption: Synthesis and characterization workflow.
References
Application Notes and Protocols: 3-Butenoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Butenoic acid, also known as vinylacetic acid, is a versatile C4 building block in organic synthesis. Its structure, featuring both a carboxylic acid and a terminal alkene, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound and its derivatives in key synthetic transformations.
Synthesis of Chiral γ-Butenolides
Chiral γ-butenolides are prominent structural motifs found in numerous biologically active natural products and pharmaceuticals. Derivatives of this compound, particularly 2,3-allenoic acids, serve as excellent precursors for the enantioselective synthesis of these valuable compounds through copper-catalyzed asymmetric lactonization.
Application Note:
This protocol describes a copper-catalyzed asymmetric lactonization of 2,3-allenoic acids initiated by sulfonyl or phosphonyl radicals. This method allows for the direct construction of enantioenriched γ-butenolides with modular endocyclic double bond substituents, avoiding the need for pre-functionalized substrates. The reaction proceeds with high enantioselectivity and good yields, offering a versatile route to a variety of chiral butenolides.
Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of Sulfonyl γ-Butenolides[1]
-
In a flame-dried Schlenk tube, dissolve Cu(OAc)₂ (0.004 mmol, 2 mol%) and the appropriate PyBim ligand (e.g., L8, 0.0048 mmol, 2.4 mol%) in dichloromethane (DCM, 1.0 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
To the residue, sequentially add the aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), Na₂S₂O₅ (0.3 mmol, 1.5 equiv), 2,3-allenoic acid (0.2 mmol, 1.0 equiv), and 1,4-dioxane (to achieve a 0.1 M concentration).
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired chiral sulfonyl γ-butenolide.
Quantitative Data:
| Entry | Aryldiazonium Salt (Ar) | 2,3-Allenoic Acid (R¹, R²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | H, H | 3a | 72 | 93.5 |
| 2 | 4-Methylphenyl | H, H | 3b | 75 | 94 |
| 3 | 4-Methoxyphenyl | H, H | 3c | 78 | 95 |
| 4 | 4-Chlorophenyl | H, H | 3d | 70 | 92 |
| 5 | Phenyl | Me, H | 3e | 68 | 91 |
| 6 | Phenyl | H, Me | 3f | 71 | 90 |
Caption: General workflow for the synthesis of chiral γ-butenolides.
Synthesis of GABA Analogues
γ-Aminobutyric acid (GABA) analogues are a class of drugs with significant therapeutic applications, particularly as anticonvulsants and analgesics. Key examples include Pregabalin and Baclofen. The synthesis of these molecules often involves the stereoselective construction of a γ-amino acid backbone, a transformation where derivatives of this compound can be employed as crucial starting materials or key intermediates through reactions like Michael additions.
Application Note:
This section outlines a synthetic strategy towards β-substituted GABA derivatives, such as Baclofen, using an asymmetric Michael addition as the key step. While not starting directly from this compound, this approach utilizes an α,β-unsaturated nitroalkene, a synthon conceptually accessible from this compound derivatives. This highlights a powerful strategy for accessing these important pharmaceutical agents.
Experimental Protocol: Asymmetric Michael Addition for the Synthesis of a Baclofen Precursor[2]
-
To a solution of (E)-β-nitrostyrene (1.0 equiv) in a suitable solvent (e.g., toluene), add the Michael donor (e.g., dimethyl malonate, 1.2 equiv).
-
Add the chiral catalyst (e.g., a thiourea-based organocatalyst, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Michael adduct.
-
The resulting nitroester can then be converted to (R)-Baclofen through a sequence of reduction of the nitro group and hydrolysis/decarboxylation of the malonate ester.
Quantitative Data:
| Entry | Michael Donor | Catalyst | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | (R,R)-Thiourea 1 | 95 | 94 |
| 2 | Diethyl malonate | (R,R)-Thiourea 1 | 92 | 92 |
| 3 | Dibenzyl malonate | (R,R)-Thiourea 1 | 96 | 95 |
Caption: Synthetic pathway to (R)-Baclofen via asymmetric Michael addition.
Domino Metathesis for the Synthesis of Nitrogen Heterocycles
This compound can be used to synthesize bicyclic 3,6-dihydro-1,2-oxazines. These strained heterocycles are reactive substrates in domino metathesis reactions with external alkenes, providing access to complex nitrogen-containing scaffolds such as isoxazolo[2,3-a]pyridin-7-ones.
Application Note:
This protocol describes a domino ring-opening/ring-closing metathesis (RORCM) of a strained bicyclic 3,6-dihydro-1,2-oxazine, derived from this compound, with an external alkene. This transformation provides a straightforward entry to the isoxazolo[2,3-a]pyridin-7-one core, a versatile scaffold for further chemical modifications.
Experimental Protocol: Domino Metathesis of a 3,6-Dihydro-1,2-oxazine Derivative[3]
-
To a solution of the bicyclic 3,6-dihydro-1,2-oxazine (1.0 equiv) in dry, degassed solvent (e.g., CH₂Cl₂), add the external alkene (1.2 equiv).
-
Add the Grubbs second-generation catalyst (5 mol%).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the isoxazolo[2,3-a]pyridin-7-one product.
Quantitative Data:
| Entry | External Alkene | Product | Yield (%) |
| 1 | Styrene | 2a | 75 |
| 2 | 4-Methylstyrene | 2b | 78 |
| 3 | 4-Chlorostyrene | 2c | 72 |
| 4 | 1-Hexene | 2d | 65 |
Caption: Domino metathesis for the synthesis of isoxazolo[2,3-a]pyridin-7-ones.
Application of 3-Butenoic Acid in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-butenoic acid and its derivatives in the synthesis of pharmaceuticals. It covers the synthesis of key intermediates and active pharmaceutical ingredients, including quantitative data, detailed experimental procedures, and visual diagrams of reaction pathways and mechanisms of action.
Introduction: this compound as a Versatile Synthetic Building Block
This compound, also known as vinylacetic acid, is a valuable C4 carboxylic acid that serves as a versatile starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a terminal alkene and a carboxylic acid functional group, allows for diverse chemical transformations, making it an attractive building block for the construction of complex molecular architectures.
Key applications of this compound in pharmaceutical synthesis include its use in the preparation of heterocyclic scaffolds, such as 3,6-dihydro-1,2-oxazines, and as a precursor for derivatives with direct therapeutic activities, such as histone deacetylase (HDAC) inhibitors and antiviral agents.
Synthesis of 4-Phenyl-3-butenoic Acid: An HDAC Inhibitor Precursor
4-Phenyl-3-butenoic acid (PBA) is a derivative of this compound that has been identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in histone acetylation and subsequent alterations in gene expression. This mechanism makes them promising therapeutic agents for the treatment of cancer and other diseases.
Experimental Protocol: Knoevenagel Condensation for 4-Phenyl-3-butenoic Acid Synthesis
This protocol describes the synthesis of 4-phenyl-3-butenoic acid via the Knoevenagel condensation of benzaldehyde with malonic acid, followed by decarboxylation.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and toluene.
-
Add pyridine (as solvent) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 3-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel and wash with 1 M HCl to remove pyridine and piperidine.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted malonic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, cinnamic acid, is then decarboxylated by heating to yield 4-phenyl-3-butenoic acid. This step may occur spontaneously during the initial reaction or may require a separate heating step.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General Knoevenagel condensation literature |
| Purity | >95% (after purification) | General Knoevenagel condensation literature |
Mechanism of Action: HDAC Inhibition
4-Phenyl-3-butenoic acid exerts its therapeutic effect by inhibiting the activity of histone deacetylases. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression, ultimately affecting cellular processes such as cell cycle progression and apoptosis.
Synthesis of 3,6-Dihydro-1,2-oxazines: Precursors for Domino Metathesis
3,6-Dihydro-1,2-oxazines are important heterocyclic intermediates that can be synthesized from this compound. These compounds are valuable precursors for domino metathesis reactions, which allow for the rapid construction of complex polycyclic scaffolds found in many biologically active molecules.
Experimental Protocol: Synthesis of a 3,6-Dihydro-1,2-oxazine Derivative
This protocol outlines a general procedure for the synthesis of a 3,6-dihydro-1,2-oxazine derivative from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
A suitable diene (e.g., 1,3-butadiene)
-
Solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.
-
In a separate flask, prepare a solution of hydroxylamine by treating hydroxylamine hydrochloride with an equivalent amount of sodium hydroxide in water, and extract the free hydroxylamine into an organic solvent.
-
Add the hydroxylamine solution to the this compound solution at 0 °C.
-
To this mixture, add the diene (e.g., 1,3-butadiene).
-
The reaction proceeds via a hetero-Diels-Alder reaction. Stir the mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3,6-dihydro-1,2-oxazine derivative by column chromatography.
Application in Domino Metathesis
The synthesized 3,6-dihydro-1,2-oxazine can be further elaborated using domino metathesis to generate complex molecular architectures, such as isoxazolo[2,3-a]pyridin-7-ones.[1][2]
Eritadenine: An Antiviral Agent Derived from a Butenoic Acid Scaffold
Eritadenine is a natural product found in shiitake mushrooms that exhibits both hypocholesterolemic and antiviral properties. Its structure is based on a dihydroxy-butanoic acid moiety linked to an adenine base. The antiviral activity of eritadenine stems from its ability to inhibit S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for viral replication.[3][4]
Proposed Synthesis of an Eritadenine Precursor
While the total chemical synthesis of eritadenine is complex, a key precursor, 4-amino-3-hydroxybutyric acid, can be synthesized.
Materials:
-
Allyl cyanide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Ammonia
-
Solvent (e.g., Dichloromethane, Methanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure (based on a known synthesis of 4-amino-3-hydroxybutyric acid):
-
Epoxidation of allyl cyanide with m-CPBA in a suitable solvent to form the corresponding epoxide.
-
Ring-opening of the epoxide with ammonia to introduce the amino group at the C4 position and a hydroxyl group at the C3 position.
-
Hydrolysis of the nitrile group to a carboxylic acid to yield 4-amino-3-hydroxybutyric acid.
Quantitative Data for Eritadenine Production from Shiitake Mycelia
The following table summarizes the production of eritadenine from submerged cultivation of Lentinus edodes mycelia.
| Cultivation Condition | Eritadenine Concentration (mg/L) | Reference |
| Shake Flasks | 1.76 | |
| Bioreactor (uncontrolled pH, 250 rpm) | 10.23 | |
| Bioreactor (pH 5.7, 250 rpm) | 9.59 |
Mechanism of Antiviral Action
Eritadenine inhibits S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the methylation of viral mRNA caps, a critical step for viral replication.[4]
Conclusion
This compound is a versatile and valuable platform molecule in pharmaceutical synthesis. Its derivatives have shown significant potential as therapeutic agents, and its utility as a building block for complex heterocyclic structures continues to be explored. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further investigate and utilize this compound in the discovery and synthesis of novel pharmaceuticals.
References
Application of 3-Butenoic Acid in Advanced Polymer Coatings
Abstract: This document provides detailed application notes and experimental protocols for the use of 3-butenoic acid as a comonomer in the synthesis of advanced polymer coatings. The incorporation of this compound, also known as vinylacetic acid, into polymer backbones can significantly enhance mechanical properties and improve functionality. These protocols are intended for researchers, scientists, and professionals in drug development and materials science who are interested in developing next-generation polymer coatings for various applications, including specialized biomedical coatings like glass ionomer cements (GICs).
Introduction
This compound is an unsaturated carboxylic acid with the formula CH₂=CHCH₂COOH. Its structure, featuring both a terminal alkene and a carboxylic acid functional group, makes it a versatile building block in polymer synthesis.[1] When copolymerized with other monomers, such as acrylic acid and itaconic acid, this compound can act as a spacer, introducing flexibility into the polymer chain. This modification can disrupt rigid intermolecular hydrogen bonding that is common in poly(alkenoic acids), leading to improved ionic cross-linking and enhanced mechanical performance in the final coating material.[2]
One notable application is in the formulation of glass ionomer cements (GICs), where this compound-modified polyalkenoic acid has been shown to significantly improve flexural strength and toughness, making the material more durable for restorative applications.[2] Furthermore, polymers derived from this compound, such as poly(vinylacetic acid), have been used as precursors in plasma polymerization to create functional surface coatings on biodegradable polymers like poly(L-lactic acid) (PLLA).[3]
Key Applications
-
Dental and Medical Cements: Incorporation of this compound into polyalkenoic acids for glass ionomer cements enhances mechanical strength and durability.[2]
-
Surface Modification: Used in plasma polymerization to create biocompatible and functional coatings on medical implants and devices.
-
Hyperbranched Polymers: The vinyl and carboxylic acid functionalities allow for its potential use in the synthesis of hyperbranched polymers for specialized coatings and drug delivery systems.
-
Specialty Coatings: As a comonomer, it can be used to tailor the properties of various polymer coatings, improving adhesion, flexibility, and resistance to environmental factors.
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of polymer coatings incorporating this compound.
Protocol 1: Synthesis of this compound-Modified Poly(alkenoic acid) via Free Radical Copolymerization
This protocol describes the synthesis of a terpolymer of acrylic acid, itaconic acid, and this compound, suitable for use in glass ionomer cement formulations.
Materials:
-
Acrylic acid (AA)
-
Itaconic acid (IA)
-
This compound (vinylacetic acid, VA)
-
Ammonium persulfate (APS) or other suitable radical initiator
-
Deionized water (solvent)
-
Isopropanol (for precipitation)
Procedure:
-
Monomer Solution Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare an aqueous solution of the monomers. For an 8 mol% incorporation of this compound, the molar ratio of AA:IA:VA would be approximately 84:8:8. Dissolve the monomers in deionized water to achieve a desired total monomer concentration (e.g., 20-30 wt%).
-
Initiation: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen. Heat the solution to the desired reaction temperature (typically 60-80°C).
-
Initiator Addition: Dissolve the radical initiator (e.g., ammonium persulfate) in a small amount of deionized water and add it to the monomer solution to initiate polymerization. The amount of initiator will influence the final molecular weight of the polymer.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere for a sufficient duration (e.g., 4-8 hours) to ensure high monomer conversion.
-
Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a non-solvent, such as isopropanol, while stirring vigorously.
-
Drying: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomers and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of the Modified Polymer and Coating
1. Structural Characterization (FTIR and NMR):
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the incorporation of all three monomers into the polymer backbone by identifying characteristic peaks for the carboxylic acid groups and the vinyl groups (if any remain).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H-NMR to determine the chemical structure and confirm the molar ratio of the different monomer units in the final polymer.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer using GPC with appropriate standards.
3. Coating Formulation and Application:
-
Prepare an aqueous solution of the synthesized polymer (e.g., 50 wt%).
-
For a GIC formulation, mix this liquid with a reactive glass powder at a specific powder-to-liquid ratio (e.g., 3.6:1).
-
Apply the resulting paste to a substrate and allow it to set according to standard protocols for GICs.
4. Mechanical and Physical Testing of the Coating:
-
Flexural Strength and Modulus: Prepare rectangular specimens of the set cement and test their flexural strength and modulus using a three-point bending test according to ISO 9917-1:2007 standards.
-
Compressive Strength: Prepare cylindrical specimens and determine their compressive strength according to the same ISO standard.
-
Water Sorption and Solubility: Evaluate the dimensional stability of the coating by measuring water sorption and solubility over a period of several weeks in an aqueous environment.
Data Presentation
The following table summarizes the performance of an optimized glass ionomer cement formulation containing this compound-modified polyalkenoic acid compared to a commercial GIC.
| Property | Optimized this compound GIC | Commercial Fuji IX-GIC |
| Flexural Strength | 54.14 ± 5.29 MPa | 33-63% lower than optimized GIC over 4 weeks |
| Flexural Modulus | 19.00 ± 1.06 GPa | Not Reported |
| Compressive Strength | 221.35 ± 17.06 MPa | Not Reported |
| Water Sorption (initial weeks) | 18-22% lower than commercial GIC | Higher than optimized GIC |
| Solubility | Comparable to commercial GIC | Comparable to optimized GIC |
| Initial Fluoride Release (Day 1) | 4.1 µg/mL | 6.2 µg/mL |
| Sustained Fluoride Release (Day 4+) | 0.6-0.9 µg/mL | Not Reported |
Data sourced from a study on optimized this compound-modified GICs.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of polymer coatings containing this compound. As this is a materials science application, signaling pathways are not relevant.
References
Application Notes and Protocols for the Quantification of 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the quantitative analysis of 3-butenoic acid, a valuable unsaturated carboxylic acid, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust and widely used technique for the analysis of short-chain fatty acids (SCFAs) like this compound. A key advantage of HPLC over GC is that it often requires minimal or no derivatization, especially when using UV or mass spectrometry detectors.[1] Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.[1]
Protocol: Quantification of this compound by RP-HPLC-UV
This protocol outlines a general method for the quantification of this compound in aqueous samples.
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acidified water and acetonitrile. A typical starting point is a 98:2 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.[2] For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[3]
-
Flow Rate: 0.6 - 1.2 mL/min.[2]
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
For aqueous samples, centrifuge to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Gas Chromatography (GC) Analysis of this compound
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, which have low volatility and can exhibit poor peak shapes due to their polarity, derivatization is often necessary. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester.
Protocol: Quantification of this compound by GC-FID/MS after Derivatization
This protocol describes a general method for the analysis of this compound using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Derivatization reagent:
-
For Esterification: 14% Boron trifluoride in methanol (BF3-methanol).
-
For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Anhydrous sodium sulfate
-
Hexane or other suitable organic solvent (GC grade)
-
Saturated sodium chloride solution
2. Instrumentation:
-
Gas chromatograph equipped with an FID or MS detector, an autosampler, and a split/splitless injector.
-
A suitable capillary GC column (e.g., a wax column for free acids or a non-polar column like a DB-5ms for derivatized analytes).
3. Derivatization Procedure (Esterification with BF3-Methanol):
-
To a known amount of sample (e.g., 100 µL), add the derivatization agent (e.g., 50 µL of 14% BF3 in methanol).
-
Seal the vial and heat at 60°C for 60 minutes.
-
After cooling, add 0.5 mL of saturated NaCl solution.
-
Extract the methyl ester derivative with hexane (e.g., 3 x 0.6 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
The resulting solution is ready for GC analysis.
4. Chromatographic Conditions (for FAME analysis):
-
Injector Temperature: 240 °C.
-
Oven Temperature Program: 80°C (hold for 2 min), ramp to 200°C at 40°C/min, then ramp to 240°C at 25°C/min (hold for 2 min).
-
Carrier Gas: Helium at a constant linear velocity.
-
Detector Temperature (FID): 280 °C.
-
MS Ion Source Temperature: 200 °C.
5. Standard Preparation:
-
Derivatize a series of known concentrations of this compound standard using the same procedure as the samples to create a calibration curve.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.
-
Determine the concentration of this compound in the original samples by interpolating the peak areas of their derivatives from the calibration curve.
Experimental Workflow: GC Analysis
Caption: Workflow for the quantification of this compound using GC following derivatization.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of short-chain fatty acids using HPLC and GC. While specific data for this compound is limited, the values for structurally similar compounds like butyric acid provide a reasonable expectation of method performance.
| Parameter | HPLC-UV | GC-FID |
| **Linearity (R²) ** | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~0.14 mg/mL | ~0.01% of total fat |
| Limit of Quantification (LOQ) | ~0.44 mg/mL | ~0.10% of total fat |
| Accuracy (% Recovery) | 76 - 96% | 98 - 102% |
| Precision (%RSD) | < 2% | < 1.5% |
Note: The presented values are indicative and may vary depending on the specific analytical conditions, instrumentation, and sample matrix.
Method Validation
For use in regulated environments, such as drug development, all analytical methods must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Domino Metathesis Reactions of 3-Butenoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domino metathesis reactions, also known as tandem or cascade metathesis, have emerged as powerful and elegant strategies in organic synthesis for the construction of complex molecular architectures from simple precursors in a single operation. These reactions combine multiple metathesis events (such as ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis (ROM)) in a sequential manner, often leading to a significant increase in molecular complexity with high atom economy and stereochemical control. Derivatives of 3-butenoic acid are versatile building blocks in these transformations, offering a reactive olefinic handle for the initiation of metathesis cascades, ultimately leading to the formation of diverse carbocyclic and heterocyclic scaffolds, including chiral lactones, which are prevalent in many natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for domino metathesis reactions involving this compound derivatives, focusing on the synthesis of chiral lactones. The information presented is intended to guide researchers in the design and execution of these powerful synthetic transformations.
Application: Synthesis of Chiral Lactones via Domino Ring-Closing Metathesis
A key application of domino metathesis involving this compound derivatives is the enantioselective synthesis of chiral lactones. This strategy often employs C2-symmetric triene precursors derived from chiral pool materials, such as D-mannitol. The central olefin of the precursor acts as a relay, facilitating a sequence of ring-closing metathesis events that ultimately cleave the molecule and generate two equivalents of the desired chiral lactone. This approach is highly efficient and allows for the stereocontrolled synthesis of valuable building blocks for natural product synthesis and drug discovery.
A notable example is the synthesis of a chiral butenolide from a D-mannitol-derived C2-symmetric triene, which is bis-esterified with this compound. The domino RCM reaction proceeds through a series of intramolecular metathesis steps, leading to the formation of two molecules of the chiral lactone and a small olefinic byproduct.
Quantitative Data Summary
The following table summarizes the results of a domino ring-closing metathesis reaction for the synthesis of a chiral lactone from a D-mannitol-derived precursor esterified with this compound.
| Entry | Precursor (Substrate) | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (2S,5S)-3-hexene-1,2,5,6-tetrayl bis(3-butenoate) | Grubbs' 1st Generation | 5 | CH₂Cl₂ | 40 | 12 | 85 |
Experimental Protocols
General Considerations
All metathesis reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using freshly distilled and degassed solvents. Glassware should be oven-dried prior to use. Ruthenium-based metathesis catalysts are sensitive to air and moisture and should be handled accordingly.
Synthesis of (S)-5-(hydroxymethyl)furan-2(5H)-one via Domino RCM
This protocol describes the synthesis of a chiral lactone from a D-mannitol-derived precursor.
Materials:
-
(2S,5S)-3-hexene-1,2,5,6-tetrayl bis(3-butenoate) (Substrate)
-
Grubbs' 1st Generation Catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Argon or Nitrogen gas
-
Schlenk flask and standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (2S,5S)-3-hexene-1,2,5,6-tetrayl bis(3-butenoate) (1.0 eq).
-
Solvent Addition: Add anhydrous and degassed dichloromethane to dissolve the substrate (concentration typically 0.01-0.1 M).
-
Catalyst Addition: To the stirred solution, add Grubbs' 1st Generation catalyst (0.05 eq, 5 mol%).
-
Reaction Monitoring: Heat the reaction mixture to 40 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired chiral lactone, (S)-5-(hydroxymethyl)furan-2(5H)-one. Two molecules of the product are formed per molecule of the starting triene.
Visualizations
Domino RCM for Chiral Lactone Synthesis Workflow
Caption: Synthetic workflow for the domino RCM of a 3-butenoate derivative.
Logical Relationship of Domino Metathesis
Caption: Key components and outcomes of a domino metathesis reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Butenoic Acid
Welcome to the technical support center for the synthesis of 3-butenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
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Hydrolysis of 3-butenenitrile (allyl cyanide) : This is a widely used and practical method.[1]
-
Carbonylation of allyl alcohol : This method utilizes a palladium catalyst but may require high temperatures and pressures.[2][3]
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Grignard reaction : This involves the carbonation of an allylmagnesium halide.[1][4]
-
Electrochemical synthesis : A newer method that involves the electrolysis of allyl chloride and carbon dioxide.
-
Malonic ester synthesis : This method is generally considered less efficient than the hydrolysis of 3-butenenitrile.
Q2: I am experiencing low yields in the hydrolysis of 3-butenenitrile. What are the potential causes?
A2: Low yields in the hydrolysis of 3-butenenitrile can stem from several factors:
-
Incomplete hydrolysis : The reaction time or temperature may be insufficient for the complete conversion of the nitrile to the carboxylic acid.
-
Side reactions : Isomerization of this compound to the more stable crotonic acid can occur, especially in the presence of strong acids or bases at elevated temperatures.
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Loss during workup : this compound is soluble in water, which can lead to significant loss during the extraction process.
-
Purity of the starting nitrile : Impurities in the 3-butenenitrile can interfere with the hydrolysis reaction.
Q3: How can I minimize the formation of crotonic acid as a byproduct?
A3: To minimize the isomerization of this compound to crotonic acid, consider the following:
-
Control the reaction temperature : Avoid excessively high temperatures during the hydrolysis and purification steps.
-
Minimize contact with strong bases : Contact with alkali can promote isomerization.
-
Purification method : Careful distillation under reduced pressure can help separate this compound from the higher-boiling crotonic acid.
Q4: What are the main challenges associated with the malonic ester synthesis of this compound?
A4: The malonic ester synthesis for this purpose has a significant drawback, which is the potential for dialkylation of the malonic ester. This occurs when the initially formed mono-alkylated product is deprotonated again and reacts with another molecule of the allyl halide, leading to a di-substituted malonic ester. This side reaction can lower the yield of the desired this compound and complicate the purification process.
Troubleshooting Guides
Troubleshooting Low Yield in the Hydrolysis of 3-Butenenitrile
| Symptom | Possible Cause | Suggested Solution |
| Low yield of isolated product | Incomplete hydrolysis reaction. | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Loss of product during aqueous workup. | Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of this compound before extraction. Increase the number of extractions with an organic solvent. | |
| Isomerization to crotonic acid. | Maintain a controlled temperature during hydrolysis and distillation. Avoid prolonged exposure to high heat and strongly basic conditions. | |
| Presence of starting material (3-butenenitrile) in the final product | Insufficient acid catalyst or reaction time. | Ensure the correct molar ratio of acid to nitrile is used. As mentioned, extend the reaction time and monitor for the disappearance of the starting material. |
| Difficult separation of product from byproducts | Formation of isomeric byproducts. | Utilize fractional distillation under reduced pressure for purification. The boiling points of this compound and crotonic acid are different, allowing for their separation. |
Experimental Protocols
Key Synthesis Methodologies
| Method | Starting Materials | Key Reagents & Conditions | Reported Yield | Reference |
| Hydrolysis of 3-Butenenitrile | 3-Bromopropene, Cuprous Cyanide | 1. N-methyl-2-pyrrolidone (catalyst for nitrile synthesis). 2. Concentrated HCl, 60-80°C for hydrolysis. | 51-55% (overall from 3-bromopropene) | |
| Grignard Reaction | Allyl Chloride, CO2 | 1. Magnesium turnings in THF to form Grignard reagent. 2. Reaction with CO2 at -78°C. | ~39% | |
| Electrochemical Synthesis | Allyl Chloride, CO2 | Tetrabutylammonium iodide, acetonitrile, constant potential electrolysis. | High (quantitative data not specified in abstract) | |
| Palladium-Catalyzed Carbonylation | Allyl Alcohol, CO | PdCl2 catalyst, halide promoters, p-toluenesulfonic acid, high temperature (353–403 K) and pressure (1.5–20 MPa). | 60-90% (for β,γ-unsaturated carboxylic acid derivatives in general) |
Visualizing the Process
Experimental Workflow for Hydrolysis of 3-Butenenitrile
References
Technical Support Center: Purification of 3-Butenoic Acid by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-butenoic acid via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
Understanding the physical properties of this compound is crucial for designing a successful distillation protocol. Key data is summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₄H₆O₂ | [1][2] |
| Molecular Weight | 86.09 g/mol | [1][3] |
| Boiling Point (Atmospheric) | 163 °C (decomposes) | [4] |
| Boiling Point (Reduced Pressure) | 69-72 °C at 9-12 mmHg (1.2-1.6 kPa) | |
| Melting Point | -39 °C | |
| Density | ~1.013 g/mL at 25 °C | |
| Appearance | Clear colorless to yellow liquid | |
| Solubility | Fully miscible with water | |
| Flash Point | 65 °C (149-150 °F) |
Q2: What are common impurities in crude this compound?
Common impurities depend on the synthetic route. A frequent method is the hydrolysis of allyl cyanide (3-butenenitrile). Impurities may include:
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Unreacted Allyl Cyanide: The starting material for one of the common syntheses.
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Crotonic Acid (2-Butenoic Acid): An isomer that can form, particularly in the presence of alkali.
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Water: From hydrolysis or extraction steps.
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Polymerization Products: this compound can polymerize, especially at elevated temperatures. Commercial preparations may contain inhibitors like hydroquinone.
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Ammonium Chloride: A voluminous precipitate formed when using hydrochloric acid for hydrolysis.
Q3: Why is vacuum distillation the recommended method for purifying this compound?
Vacuum distillation is essential because this compound has a high atmospheric boiling point (163 °C) at which it can decompose or polymerize. By reducing the pressure, the boiling point is significantly lowered (e.g., to ~70 °C at 9 mmHg), allowing the compound to distill without degradation. This technique is standard for purifying heat-sensitive compounds or those with high boiling points.
Q4: Can this compound form an azeotrope with water?
Q5: What critical safety precautions should be taken during the distillation of this compound?
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Corrosive Nature: this compound causes severe skin burns and eye damage. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Implosion Hazard: Inspect all glassware for cracks or defects before starting a vacuum distillation to prevent implosion under reduced pressure.
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Bumping: Solutions, especially under vacuum, can bump violently. Always use a magnetic stir bar for smooth boiling. Boiling stones are ineffective under vacuum.
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System Sealing: Ensure all glass joints are properly sealed (greased if necessary) to maintain a stable vacuum and prevent leaks.
Troubleshooting Guide
Encountering issues during distillation is common. The following guide addresses specific problems you might face.
Problem: The product is not distilling at the expected temperature/pressure.
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Possible Cause: The vacuum is not low enough due to leaks in the system.
-
Solution: Check all joints and connections for proper seals. Ensure the vacuum pump or aspirator is functioning correctly.
-
Possible Cause: The thermometer is placed incorrectly.
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Solution: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Problem: The distillate is discolored (yellow or brown).
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Possible Cause: The heating temperature is too high, causing decomposition or polymerization.
-
Solution: Reduce the heating mantle temperature. Ensure the distillation is performed under a sufficient vacuum to keep the boiling point low.
-
Possible Cause: Impurities are co-distilling.
-
Solution: Consider a pre-purification step, such as extraction from an aqueous solution after conversion to its salt, to remove non-acidic impurities.
Problem: The distillation yield is low.
-
Possible Cause: Significant hold-up in the distillation column or condenser.
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Solution: Use a short-path distillation apparatus for smaller quantities to minimize surface area and product loss.
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Possible Cause: Product loss during pre-distillation workup (e.g., extractions).
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Solution: Ensure pH is correctly adjusted during aqueous extractions to maximize the partitioning of the acid into the desired layer.
-
Possible Cause: Polymerization in the distillation flask.
-
Solution: Ensure the distillation is not prolonged and the temperature is kept as low as possible.
Problem: The liquid in the distillation flask is bumping violently.
-
Possible Cause: Lack of smooth boiling initiation.
-
Solution: Always use a magnetic stir bar and ensure it is stirring vigorously. Boiling stones do not work under vacuum. A Claisen adapter can also help contain bumping.
Caption: Troubleshooting workflow for common issues during this compound distillation.
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of Crude this compound
This protocol is adapted from established procedures for purifying vinylacetic acid (this compound). It is intended for crude material obtained from synthesis, for instance, by the hydrolysis of allyl cyanide.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Short-path distillation head with a condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thick-walled vacuum tubing
-
Vacuum trap (cold finger or flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer (optional, but recommended)
Procedure:
-
Glassware Inspection: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.
-
Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Use a small amount of grease on all ground-glass joints to ensure a tight seal.
-
Charging the Flask: Place a magnetic stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
System Seal: Connect the apparatus to the vacuum trap and the vacuum source.
-
Reduce Pressure: Turn on the stirrer. Begin evacuating the system by turning on the vacuum source. If the crude mixture contains highly volatile solvents, they will evaporate at this stage and should be collected in the cold trap.
-
Apply Heat: Once a stable vacuum is achieved (e.g., 9-12 mmHg), begin to gently heat the distillation flask with the heating mantle.
-
Collect Fractions:
-
Collect any initial low-boiling impurities (forerun) in a separate receiving flask.
-
When the vapor temperature stabilizes at the boiling point of this compound at the measured pressure (approx. 70-72 °C at 9 mm Hg), switch to a clean receiving flask to collect the main product fraction.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure. Venting before cooling can cause oxygen to be drawn into the hot flask, potentially causing an explosion.
-
Turn off the vacuum source. Disassemble the apparatus.
-
Caption: Step-by-step experimental workflow for the vacuum distillation of this compound.
References
Technical Support Center: Allyl Cyanide Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of allyl cyanide. The information provided aims to help minimize the formation of byproducts and optimize the synthesis of the desired product, vinylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of allyl cyanide hydrolysis?
The hydrolysis of allyl cyanide aims to produce vinylacetic acid (3-butenoic acid). The reaction proceeds by converting the nitrile group (-CN) into a carboxylic acid group (-COOH).
Q2: What are the common methods for hydrolyzing allyl cyanide?
Allyl cyanide can be hydrolyzed under both acidic and basic conditions.[1]
-
Acid-catalyzed hydrolysis: This method typically involves heating allyl cyanide with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. This is often the preferred method for preparing the free carboxylic acid directly.[1]
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Base-catalyzed hydrolysis: This involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide.[2] This process yields the salt of the carboxylic acid (e.g., sodium vinylacetate), which must then be acidified in a separate step to obtain the free vinylacetic acid.
Q3: What is the main byproduct of concern during allyl cyanide hydrolysis?
The most significant byproduct is crotonic acid (trans-2-butenoic acid). This is the thermodynamically more stable, conjugated isomer of vinylacetic acid.
Q4: How is crotonic acid formed during the reaction?
Crotonic acid is formed via the isomerization of the desired product, vinylacetic acid. The double bond migrates from the γ,β-position (3,4-position) to the more stable α,β-position (2,3-position). This isomerization is particularly favored in the presence of alkali (base).
Q5: Can the starting material, allyl cyanide, also isomerize?
Yes, the terminal double bond of allyl cyanide can migrate to form the internal, and generally less reactive, (E/Z)-crotononitrile. This isomerization can be catalyzed by certain reaction conditions. If crotononitrile is formed, its hydrolysis will also lead to the formation of crotonic acid.
Troubleshooting Guide
Issue 1: The final product is a mixture of vinylacetic acid and crotonic acid.
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Cause: This is the most common issue and is typically caused by the isomerization of vinylacetic acid. This is especially prevalent if the product is exposed to basic conditions at any stage.
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Solution 1: Use Acid-Catalyzed Hydrolysis. Acidic conditions are less likely to promote the isomerization to crotonic acid. The use of concentrated hydrochloric acid has been shown to be an effective method for synthesizing vinylacetic acid with good yields.
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Solution 2: Avoid Alkali During Workup. During the extraction and purification steps, it is critical to avoid using basic solutions to wash the product. Contact with alkali will cause rapid isomerization of vinylacetic acid to crotonic acid. If an extraction is needed to remove impurities, use acidic or neutral water.
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Solution 3: Maintain Low Temperatures. While the hydrolysis itself requires heating, keeping the temperature as low as feasible to achieve a reasonable reaction rate can help minimize side reactions. For purification, distillation under reduced pressure is recommended to keep the temperature low.
Issue 2: The reaction is slow or does not go to completion.
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Cause: Insufficient heating, low concentration of the acid or base, or poor mixing can lead to incomplete conversion. The hydrolysis of nitriles can be slow, as it is a two-stage process going through an amide intermediate.
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Solution 1: Ensure Vigorous Mixing. If the reaction is biphasic (as is common with allyl cyanide and aqueous reagents), vigorous stirring is necessary to maximize the interfacial area where the reaction occurs.
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Solution 2: Control the Reaction Temperature. The hydrolysis of allyl cyanide with concentrated hydrochloric acid is an exothermic reaction that, once initiated, proceeds rapidly. Gentle initial heating may be required to start the reaction.
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Solution 3: Use Appropriate Reagent Concentrations. Using concentrated acids, such as concentrated HCl, provides a high concentration of hydronium ions to catalyze the reaction effectively. For base-catalyzed hydrolysis, a sufficient excess of hydroxide is needed.
Quantitative Data Summary
| Hydrolysis Method | Reagents | Temperature | Reaction Time | Yield of Vinylacetic Acid | Key Byproducts | Reference |
| Acid-Catalyzed | Allyl Cyanide, Conc. HCl | Reflux (initiated by gentle heating) | ~15 minutes after initiation | 62-72% | Crotonic Acid (minimized) | |
| Base-Catalyzed | Allyl Cyanide, NaOH/KOH | Reflux | Varies | Not specified, but isomerization is a major issue | Crotonic Acid |
Experimental Protocol: Acid-Catalyzed Hydrolysis of Allyl Cyanide to Vinylacetic Acid
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
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Allyl cyanide (67 g, 1 mole)
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Concentrated hydrochloric acid (100 mL, ~1.2 moles)
-
Water
-
Chloroform or Ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a 500-mL flask equipped with a reflux condenser, combine 67 g of allyl cyanide and 100 mL of concentrated hydrochloric acid.
-
Initiation: Gently heat the mixture with a small flame while shaking frequently. The reaction is exothermic and will begin within 7-8 minutes, indicated by the formation of a voluminous white precipitate (ammonium chloride) and a rapid increase in temperature, causing the mixture to reflux.
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Reaction: Once the reflux begins, remove the heating source. The reaction is typically complete about 15 minutes after it starts.
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Quenching and Separation: After the vigorous reaction has subsided, add 100 mL of water to the flask. The vinylacetic acid will separate as an upper layer. Separate this layer from the aqueous layer.
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Extraction: Extract the aqueous layer with two 100-mL portions of ether or chloroform to recover any dissolved product.
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Drying and Purification: Combine the initial organic layer with the extracts. Dry the combined solution over anhydrous sodium sulfate. Remove the solvent by distillation. The crude vinylacetic acid can then be purified by distillation under reduced pressure.
Note: It is crucial to avoid any contact with alkaline substances throughout the workup and purification process to prevent the isomerization of vinylacetic acid to crotonic acid.
Visualizations
Reaction Pathways
The following diagram illustrates the desired hydrolysis pathway of allyl cyanide to vinylacetic acid and the competing isomerization pathway that leads to the formation of the crotonic acid byproduct.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of vinylacetic acid from allyl cyanide, emphasizing the critical points for minimizing byproduct formation.
References
Technical Support Center: Grignard Synthesis of Vinylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of vinylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the Grignard synthesis of vinylacetic acid, from the formation of the Grignard reagent to the purification of the final product.
Problem 1: Low or No Yield of Vinylacetic Acid
Possible Cause 1: Inactive Magnesium Surface
The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.
Troubleshooting Steps:
-
Activation of Magnesium:
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Iodine: Add a small crystal of iodine to the flask containing magnesium. Gently warm the flask until the purple iodine vapor is visible and coats the surface of the magnesium. Allow the flask to cool before adding the solvent and allyl halide.
-
1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. This "entrainment method" reacts to form ethylene and magnesium bromide, cleaning the magnesium surface.
-
Mechanical Activation: Stir the dry magnesium turnings vigorously under an inert atmosphere for several hours to physically abrade the oxide layer.
-
Possible Cause 2: Presence of Water or Protic Impurities
Grignard reagents are highly reactive towards protic sources, such as water, alcohols, and even acidic protons on glassware. This will quench the Grignard reagent and prevent it from reacting with carbon dioxide.
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Flame-dry all glassware under a vacuum or in an oven and cool under a stream of inert gas (nitrogen or argon) before use.
-
Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
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Ensure the allyl halide is dry and free of protic impurities.
-
Possible Cause 3: Inefficient Reaction with Carbon Dioxide
Inefficient trapping of the Grignard reagent with carbon dioxide can lead to low yields.
Troubleshooting Steps:
-
CO2 Source and Addition:
-
Use freshly crushed, high-quality dry ice to ensure a good source of CO2 and to minimize atmospheric moisture condensation.
-
Pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring. This ensures rapid carboxylation and minimizes side reactions.
-
Alternatively, bubble dry CO2 gas through the Grignard solution at a low temperature (e.g., -78 °C).
-
Problem 2: Formation of Significant Byproducts
Possible Cause 1: Wurtz-Type Coupling
The most common side reaction is the coupling of the allyl Grignard reagent with the unreacted allyl halide to form 1,5-hexadiene.
Troubleshooting Steps to Minimize Wurtz Coupling:
-
Slow Addition of Allyl Halide: Add the allyl halide solution dropwise and slowly to the suspension of activated magnesium. This maintains a low concentration of the halide and minimizes the coupling side reaction.[1]
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. If the reaction becomes too vigorous, use a cooling bath to control the exotherm.
-
Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. In some cases, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.
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Magnesium Surface Area: A larger surface area of magnesium can facilitate a faster formation of the Grignard reagent, reducing the time for the Wurtz coupling to occur.
Possible Cause 2: Isomerization to Crotonic Acid
Vinylacetic acid can isomerize to the more thermodynamically stable conjugated isomer, crotonic acid, especially in the presence of acid or base at elevated temperatures.
Troubleshooting Steps to Minimize Isomerization:
-
Low-Temperature Workup: Perform the acidic workup at low temperatures (e.g., in an ice bath) to neutralize the reaction mixture.
-
Avoid Strong Bases: During extraction, avoid prolonged contact with strong bases, as this can promote isomerization.[2]
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Distillation Conditions: If distillation is used for purification, perform it under reduced pressure to keep the temperature low and minimize thermal isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing allylmagnesium bromide for the synthesis of vinylacetic acid?
Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is a better solvent for stabilizing the Grignard reagent. However, allyl bromide can react with magnesium in THF to give 1,5-hexadiene via a Wurtz-coupling reaction. Therefore, a common procedure involves preparing the Grignard reagent in diethyl ether and then performing a solvent exchange to THF if desired for the subsequent reaction.
Q2: My Grignard reaction with allyl chloride is failing to initiate. What can I do?
Allyl chlorides are generally less reactive than the corresponding bromides or iodides, making initiation more challenging. In addition to the magnesium activation techniques mentioned above, you can try adding a small amount of a more reactive halide, such as methyl iodide, to initiate the reaction.
Q3: How can I tell if my Grignard reagent has formed successfully?
Visual cues for the initiation of the Grignard reaction include the disappearance of the iodine color (if used for activation), the appearance of a cloudy or grayish solution, and a gentle reflux of the solvent. For a quantitative assessment, you can perform a titration of an aliquot of the Grignard solution.
Q4: How do I purify the final vinylacetic acid product?
Purification can be challenging due to the presence of byproducts and the potential for isomerization. A common procedure involves:
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Extraction: After the acidic workup, extract the vinylacetic acid into an organic solvent.
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Base Wash: To separate the acidic product from neutral byproducts like 1,5-hexadiene, extract the organic layer with a mild aqueous base (e.g., sodium bicarbonate).
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Acidification and Re-extraction: Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., dilute HCl or H2SO4) at low temperature and then re-extract the purified vinylacetic acid into an organic solvent.
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Distillation: The final product can be purified by vacuum distillation. It is crucial to monitor the temperature to avoid isomerization.
Data Presentation
Table 1: Influence of Reaction Parameters on Grignard Synthesis of Vinylacetic Acid (Qualitative)
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale |
| Solvent | Diethyl Ether | Moderate yield, easier initiation | Lower boiling point, less prone to Wurtz coupling with allyl bromide compared to THF. |
| Tetrahydrofuran (THF) | Potentially higher yield, but increased risk of Wurtz coupling | Higher boiling point, better at solvating the Grignard reagent. | |
| Temperature | Low (e.g., 0 °C to RT) | Higher purity, lower isomerization | Favors the desired carboxylation reaction over side reactions and isomerization. |
| High (e.g., reflux) | Potentially faster reaction, but lower purity | Increased rates of Wurtz coupling and isomerization to crotonic acid. | |
| Allyl Halide | Allyl Bromide | Faster reaction, easier initiation | More reactive than allyl chloride. |
| Allyl Chloride | Slower reaction, more difficult initiation | Less reactive, may require more stringent activation of magnesium. |
Table 2: Common Byproducts and their Identification
| Byproduct | Formation Pathway | Identification (Expected 1H NMR signals) |
| 1,5-Hexadiene | Wurtz coupling of allylmagnesium bromide with allyl bromide | ~5.8 ppm (m, 2H, -CH=), ~5.0 ppm (m, 4H, =CH2), ~2.1 ppm (q, 4H, -CH2-) |
| Crotonic Acid | Isomerization of vinylacetic acid | ~7.0 ppm (dq, 1H, =CH-), ~5.8 ppm (dq, 1H, =CH-), ~1.9 ppm (dd, 3H, -CH3) |
Experimental Protocols
Key Experiment: Grignard Synthesis of Vinylacetic Acid
This protocol is a generalized procedure based on established methods for Grignard reagent formation and carboxylation.
1. Preparation of Allylmagnesium Bromide:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
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Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
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Gently heat the flask until iodine vapor is observed, then allow it to cool.
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Add anhydrous diethyl ether to cover the magnesium.
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Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
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Add a small portion of the allyl bromide solution to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Carboxylation of the Grignard Reagent:
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In a separate large beaker or flask, place a generous excess (at least 3-4 equivalents) of freshly crushed dry ice.
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Cool the Grignard solution in an ice bath.
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Slowly pour the cooled Grignard solution onto the crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature as the excess dry ice sublimes.
3. Workup and Purification:
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Slowly add a cold, dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture to dissolve the magnesium salts.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and extract with a saturated solution of sodium bicarbonate.
-
Carefully acidify the bicarbonate solution with cold, dilute acid until the pH is ~2-3.
-
Extract the acidified aqueous layer with diethyl ether (3 times).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude vinylacetic acid can be further purified by vacuum distillation.
Visualizations
References
Technical Support Center: 3-Butenoic Acid Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Butenoic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. For the neat compound (liquid), storage at 2-8°C in a tightly sealed container, protected from light, is recommended.[1] For solutions, the storage recommendations are more stringent. A solution of this compound in a solvent like DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to two primary degradation pathways: isomerization and oxidation.
-
Isomerization: In the presence of bases or upon heating, this compound can isomerize to the more thermodynamically stable conjugated isomer, crotonic acid (trans-2-butenoic acid).[3][4]
-
Oxidation: The double bond in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products, including smaller carboxylic acids and aldehydes.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: My this compound solution has turned yellow. What could be the cause?
A4: A yellow discoloration of a this compound solution is often an indicator of degradation, likely due to oxidation. Exposure to air and/or light can promote the formation of colored byproducts. It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) if possible.
Q5: I see unexpected peaks in the 1H NMR spectrum of my this compound sample. What could they be?
A5: The appearance of new peaks in the 1H NMR spectrum suggests the presence of impurities or degradation products. A common degradation product is crotonic acid, which results from the isomerization of this compound. You can identify the presence of crotonic acid by its characteristic vinyl proton signals, typically around 5.85 ppm and 7.0 ppm. Other unexpected peaks could be due to oxidation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Verify the storage conditions of your stock solutions. Prepare fresh solutions from a new batch of solid this compound. Assess the purity of your sample using the analytical protocols below. |
| Change in pH of the solution over time. | Formation of acidic degradation products from oxidation. | Use freshly prepared solutions for your experiments. If long-term storage is necessary, store under an inert atmosphere at -80°C. |
| Precipitate forms in the solution upon storage. | Polymerization of the vinyl group or formation of insoluble degradation products. | Ensure the storage temperature is appropriate. Avoid exposure to light, which can initiate polymerization. Filter the solution before use, but be aware that the concentration of the active compound may be reduced. |
Stability Data Summary
The following table summarizes the recommended storage conditions and expected shelf life for this compound in different forms.
| Form | Storage Temperature | Storage Conditions | Expected Shelf Life |
| Neat Liquid | 2-8°C | Tightly sealed container, protected from light | Refer to manufacturer's certificate of analysis |
| Solution in DMSO | -20°C | Tightly sealed vials, protected from light | Up to 1 month |
| Solution in DMSO | -80°C | Tightly sealed vials, protected from light | Up to 6 months |
Experimental Protocols
To assess the stability of your this compound samples, you can use the following analytical methods.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of this compound and its potential isomerization product, crotonic acid.
1. Sample Preparation:
- Prepare a stock solution of your this compound sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Prepare calibration standards of this compound and crotonic acid in the same solvent covering a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
2. GC-MS Instrument Parameters:
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C
- Injection Mode: Split (e.g., 20:1)
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 250°C at 10°C/min.
- Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-200.
3. Data Analysis:
- Identify the peaks for this compound and crotonic acid based on their retention times and mass spectra.
- Quantify the amount of each compound by integrating the peak areas and comparing them to the calibration curves.
- Calculate the purity of this compound as a percentage of the total peak area of all related compounds.
Protocol 2: Detection of Degradation Products by ¹H NMR Spectroscopy
This method is useful for identifying the presence of the isomerization product, crotonic acid.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of your this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. NMR Instrument Parameters:
- Spectrometer: 400 MHz or higher.
- Experiment: Standard 1D proton NMR.
- Number of Scans: 16-64, depending on the sample concentration.
3. Data Analysis:
- Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
- Integrate the signals.
- Expected Chemical Shifts for this compound:
- ~12.0 ppm (s, 1H, -COOH)
- ~5.9 ppm (m, 1H, -CH=)
- ~5.1 ppm (m, 2H, =CH₂)
- ~3.1 ppm (d, 2H, -CH₂-)
- Expected Chemical Shifts for Crotonic Acid (Isomerization Product):
- ~12.0 ppm (s, 1H, -COOH)
- ~7.0 ppm (dq, 1H, =CH-)
- ~5.85 ppm (dq, 1H, =CH-)
- ~1.9 ppm (dd, 3H, -CH₃)
Visualizing Degradation Pathways
The following diagrams illustrate the main degradation pathways of this compound.
References
- 1. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. chemcess.com [chemcess.com]
- 4. Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
preventing polymerization of 3-Butenoic acid during reactions
Welcome to the Technical Support Center for 3-Butenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of this compound during storage and chemical reactions. Here you will find a troubleshooting guide, frequently asked questions (FAQs), and recommended best practices.
Troubleshooting Guide
Unwanted polymerization of this compound can be a significant challenge. This guide will help you identify and resolve common issues encountered during its use.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Increased Viscosity or Gel Formation in Reaction | - High reaction temperature- Absence or insufficient amount of a polymerization inhibitor- Presence of radical initiators (e.g., peroxides, UV light)- Prolonged reaction time | 1. Lower Reaction Temperature: If the reaction conditions permit, reduce the temperature to slow down the rate of polymerization.2. Add an Inhibitor: Introduce a suitable polymerization inhibitor to the reaction mixture (see Table 1 for options). Ensure the inhibitor is compatible with your reaction chemistry.3. Exclude Initiators: Protect the reaction from light sources. Ensure all reagents and solvents are free from peroxide contamination.4. Optimize Reaction Time: Monitor the reaction progress and aim to minimize the overall reaction time. |
| Solid Precipitate Formation | - Localized overheating ("hot spots")- Poor stirring- Low solubility of the forming polymer | 1. Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction temperature.2. Solvent Selection: Choose a solvent in which the monomer is highly soluble and that can effectively dissipate heat.3. Controlled Addition: If the reaction is highly exothermic, consider adding the this compound slowly to the reaction mixture to better control the temperature. |
| Stored this compound Appears Viscous or Solidified | - Depletion of the storage inhibitor- Improper storage conditions (e.g., elevated temperature, exposure to light) | 1. Verify Storage Conditions: Ensure the this compound is stored at the recommended temperature (typically 2-8°C) and protected from light.[1][2]2. Check Inhibitor Levels: If possible, analytically determine the concentration of the storage inhibitor. Commercial this compound often contains an inhibitor like hydroquinone.[3]3. Safe Disposal: If significant polymerization has occurred, do not attempt to use the material. Consult your institution's safety guidelines for the proper disposal of reactive chemicals. |
| Inconsistent or Non-Reproducible Reaction Outcomes | - Variable levels of dissolved oxygen- Inconsistent inhibitor concentration in the starting material | 1. Standardize Oxygen Levels: Some inhibitors, particularly phenolic ones, require the presence of oxygen to be effective. Reactions run under strictly anaerobic conditions may experience uncontrolled polymerization. Consider if a controlled air atmosphere is necessary and compatible with your reaction.2. Purify and Re-stabilize: If the purity of the this compound is uncertain, consider purifying it by distillation (under vacuum and with a non-volatile inhibitor) and then adding a known amount of a suitable inhibitor. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound, also known as vinylacetic acid, contains a carbon-carbon double bond (a vinyl group), which makes it susceptible to free-radical polymerization.[4] Free radicals can initiate a chain reaction, leading to the formation of long polymer chains. This process is often exothermic and can accelerate, leading to a runaway reaction if not properly controlled.
Q2: What are the common signs of polymerization?
A2: The primary indicators of polymerization include:
-
A noticeable increase in the viscosity of the solution.
-
The formation of a white or yellowish solid precipitate.
-
The entire solution turning into a gel.
-
Discoloration of the solution.
-
In analytical data (e.g., NMR), the appearance of broad peaks and the absence of sharp monomer signals.
Q3: How should I store this compound to prevent polymerization?
A3: Proper storage is critical. Follow these guidelines:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Inhibitor: Ensure the this compound contains a suitable polymerization inhibitor. Commercial products are often supplied with an inhibitor like hydroquinone.
-
Light: Store in an amber or opaque container to protect it from light, which can initiate polymerization.
-
Atmosphere: For phenolic inhibitors, storage under an air atmosphere is necessary as oxygen is required for their inhibitory mechanism. Do not store under an inert atmosphere unless a different type of inhibitor is used.
Q4: Can I remove the storage inhibitor before my reaction?
A4: Yes, if the inhibitor interferes with your reaction, it can be removed. A common method is to wash the this compound with an aqueous base solution (e.g., 5% NaOH) to extract the phenolic inhibitor, followed by washing with brine, drying, and using it immediately. Be aware that inhibitor-free this compound is highly prone to polymerization and should be used quickly or stored under refrigerated conditions for a very short period.
Q5: What type of inhibitor should I use for a reaction involving this compound?
A5: The choice of inhibitor depends on the reaction conditions. Phenolic inhibitors like hydroquinone or p-methoxyphenol (MEHQ) are common and effective in the presence of oxygen. For reactions conducted under inert atmospheres or at higher temperatures, phenothiazine (PTZ) can be a better choice. Always verify that the inhibitor will not interfere with your desired chemical transformation.
Inhibitor Selection and Usage
Table 1: Common Polymerization Inhibitors for Unsaturated Acids
| Inhibitor | Typical Concentration (ppm) | Mechanism | Key Considerations |
| Hydroquinone (HQ) | 200 - 1000 | Free-radical scavenger | Requires oxygen to be effective. Can be removed by basic extraction. |
| p-Methoxyphenol (MEHQ) | 50 - 500 | Free-radical scavenger | Requires oxygen to be effective. Generally less colored than hydroquinone. |
| Phenothiazine (PTZ) | 200 - 1000 | Free-radical scavenger | Effective at higher temperatures and under low-oxygen conditions. |
| 2,6-di-tert-butyl-p-cresol (BHT) | 200 - 1000 | Chain-terminating antioxidant | Often used in combination with other inhibitors. |
Experimental Protocols & Visualizations
General Workflow for Preventing Polymerization During a Reaction
The following diagram illustrates a general workflow for setting up a reaction with this compound to minimize the risk of polymerization.
Caption: Workflow for minimizing polymerization of this compound in reactions.
Logical Relationship of Factors Leading to Polymerization
This diagram illustrates the key factors that can initiate and promote the unwanted polymerization of this compound. Understanding these relationships is crucial for effective prevention.
Caption: Factors contributing to the unwanted polymerization of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Butenoic Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 3-butenoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions to optimize your reaction.
Issue 1: Low or No Ester Yield
| Potential Cause | Recommended Solution |
| Reaction at Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (e.g., use it as the solvent) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[1] |
| Inactive or Insufficient Catalyst | Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. Increase the catalyst loading incrementally, typically from 1 to 5 mol%. For heterogeneous catalysts like Amberlyst-15, ensure they are properly activated and dried. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing the reaction mixture is a common practice to ensure a sufficient reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed. |
| Hydrolysis of the Ester | If water is present in the reaction mixture, it can hydrolyze the ester back to the carboxylic acid and alcohol. Ensure all reactants and equipment are dry. |
Issue 2: Formation of Side Products
| Potential Side Product | Potential Cause | Recommended Solution |
| Isomerization to Crotonic Acid Ester | The double bond in this compound can migrate to form the more stable conjugated isomer, crotonic acid, which then esterifies. This can be promoted by certain catalysts and reaction conditions. | Use milder reaction conditions. Consider using a more chemoselective catalyst, such as an ionic liquid, which can favor the esterification of the carboxylic acid without affecting the double bond. Anionic resins have also been shown to promote this isomerization.[2] |
| Addition of Alcohol to the Double Bond | Under certain conditions, particularly with strong bases, the alcohol can add across the double bond of the butenoate ester.[2] | Avoid basic conditions during workup if the ester is to be recovered. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution. |
| Lactone Formation | In the presence of a strong acid catalyst, intramolecular cyclization can occur, leading to the formation of a lactone.[3] | Use a less acidic catalyst or milder reaction conditions. |
| Polymerization | The vinyl group in this compound can be susceptible to polymerization, especially at higher temperatures. | Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture. |
Issue 3: Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | As with low yield, a higher temperature will increase the reaction rate. |
| Insufficient Catalyst | Increase the catalyst loading. |
| Steric Hindrance | If using a bulky alcohol, the reaction rate may be slow. Consider using a less sterically hindered alcohol if the application allows. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the esterification of this compound?
The esterification of this compound with an alcohol in the presence of an acid catalyst follows the Fischer esterification mechanism. This is a nucleophilic acyl substitution reaction. The key steps are:
-
Protonation of the carbonyl oxygen of the this compound by the catalyst.
-
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer and subsequent elimination of a water molecule.
-
Deprotonation to yield the ester and regenerate the catalyst.[1]
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by TLC or GC. For TLC, spot the reaction mixture against the starting this compound. The reaction is complete when the spot for the acid disappears and a new, less polar spot for the ester product appears. GC can provide a more quantitative measure of the conversion of the starting material to the product.
Q3: What are the best catalysts for the esterification of this compound?
Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. Heterogeneous catalysts like Amberlyst-15 are also effective and have the advantage of being easily removed by filtration. For improved chemoselectivity to avoid side reactions involving the double bond, ionic liquids, such as [MIMPS][HSO4-], have shown high yields in the esterification of similar unsaturated carboxylic acids.
Q4: What is a typical workup procedure for the esterification of this compound?
A general workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
If a homogeneous catalyst was used, neutralize it with a mild base such as a saturated sodium bicarbonate solution.
-
Extract the ester with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can then be purified by distillation.
Q5: How can I prevent the isomerization of the double bond in this compound during esterification?
To minimize isomerization to the more stable conjugated system (crotonic acid ester), it is advisable to use milder reaction conditions (lower temperature and shorter reaction time) and a chemoselective catalyst. Strong acids and high temperatures can promote this isomerization.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Unsaturated Carboxylic Acids
| Catalyst | Substrate | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [MIMPS][HSO4-] (Ionic Liquid) | 3,3-Dimethylacrylic acid | Methanol | Reflux | 3 | 97.8 | |
| Sulfuric Acid | Propanoic Acid | 1-Propanol | 65 | 3.5 | 96.9 | |
| Amberlyst-15 | Lauric Acid | 2-Ethylhexanol | 140 | - | >98 | |
| Trifluoroacetic Acid | 2,4-Hexadienoic Acid | Methanol | - | - | Quantitative (isomerization product) |
Note: Data for this compound is limited in the literature. This table presents data for similar unsaturated and other carboxylic acids to provide a general comparison of catalyst performance.
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl 3-butenoate
This protocol describes the esterification of this compound with methanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound and an excess of anhydrous methanol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the this compound) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
The crude methyl 3-butenoate can be purified by distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound esterification.
Caption: Experimental workflow for methyl 3-butenoate synthesis.
References
Technical Support Center: Purification of Crude 3-Butenoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via hydrolysis of allyl cyanide?
A1: Crude this compound synthesized from the hydrolysis of allyl cyanide can contain several types of impurities:
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Unreacted Starting Materials: Residual allyl cyanide is a common impurity.
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Isomeric Acids: Crotonic acid (trans-2-butenoic acid) is a potential impurity, especially if the reaction mixture is exposed to alkaline conditions, which can promote isomerization.[1]
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By-products: Small amounts of by-products that are difficult to remove by distillation alone may be present.[1]
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Non-acidic Impurities: Neutral organic compounds may also be present.[1]
-
Residual Solvents: Solvents used in the synthesis or extraction process (e.g., ether) may remain.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are:
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Fractional Distillation: This is a common method to separate this compound from impurities with significantly different boiling points.
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Acid-Base Extraction: This technique is effective for separating the acidic product from neutral and basic impurities.
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Recrystallization: This method can be used to obtain high-purity crystalline this compound, provided a suitable solvent is found.
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Column Chromatography: This technique is useful for separating compounds with different polarities and can be effective in removing isomeric impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric or formic acid, is a suitable starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (-39 °C) indicates high purity. A broad melting range suggests the presence of impurities. The absence of crystallization until a very low temperature can indicate freedom from crotonic acid.[1]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | 98-99% | Effective for removing impurities with significantly different boiling points. Good for large-scale purification. | May not effectively remove impurities with similar boiling points, such as isomeric acids. |
| Acid-Base Extraction | Separation based on the acidic nature of the product. | >95% (as an initial step) | Effectively removes neutral and basic impurities. | Does not remove other acidic impurities. Requires subsequent steps to isolate the free acid. |
| Recrystallization | Purification of a solid based on differences in solubility. | >99% (if successful) | Can yield very high-purity product. | Finding a suitable solvent can be challenging. "Oiling out" can be an issue. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | >99% | Highly effective for separating compounds with different polarities, including isomers. | Can be time-consuming and requires larger volumes of solvent compared to other methods. |
Note: The typical purity achieved can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
This protocol is designed to remove impurities with boiling points significantly different from this compound (boiling point: 163 °C at atmospheric pressure, 70-72 °C at 9 mm Hg).
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
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Distillation head with thermometer
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Condenser
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Receiving flask
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Heating mantle
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Vacuum source (optional, for vacuum distillation)
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.
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Once the temperature stabilizes near the boiling point of this compound, replace the receiving flask with a clean, pre-weighed flask.
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Collect the fraction that distills over a narrow temperature range corresponding to the boiling point of this compound at the given pressure.
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Stop the distillation before the flask boils to dryness.
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Analyze the purity of the collected fraction using an appropriate analytical method (e.g., GC-MS or HPLC).
Protocol 2: Purification of this compound via Acid-Base Extraction
This protocol is effective for removing neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (or other suitable base)
-
Concentrated hydrochloric acid (HCl)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add saturated sodium bicarbonate solution to the separatory funnel. Stopper and shake gently, venting frequently to release any pressure buildup.
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Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
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Extract the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.
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Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
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Cool the aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). This compound will precipitate or form an oily layer.
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Extract the acidified aqueous solution with three portions of diethyl ether.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification of this compound by Column Chromatography
This protocol is suitable for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for stationary phase)
-
Hexane and Ethyl Acetate (for mobile phase)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 8:2, 7:3 hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping/Uneven Boiling | Superheating of the liquid. | Add fresh boiling chips. Ensure smooth stirring. |
| Temperature Fluctuations | Inconsistent heating; mixture of components distilling. | Ensure steady heating. Collect fractions over a narrow temperature range. |
| Poor Separation | Inefficient fractionating column; distillation rate is too fast. | Use a longer or more efficient fractionating column. Reduce the heating rate. |
| No Distillate | Thermometer bulb placed too high; condenser water is too cold. | Adjust the thermometer bulb to be level with the side arm of the distillation head. Reduce the flow rate of the cooling water. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity; column overloaded. | Optimize the mobile phase polarity using TLC. Use a larger column or less sample. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Cracked or Channeled Column | Improperly packed column. | Repack the column carefully, ensuring no air bubbles are trapped. |
| Streaking of Bands | Sample is too concentrated; strong interaction with stationary phase. | Dilute the sample before loading. Add a small amount of a more polar solvent or a few drops of acetic acid to the mobile phase. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
Technical Support Center: Industrial Scale Production of 3-Butenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 3-butenoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound during the hydrolysis of 3-butenenitrile. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in the hydrolysis of 3-butenenitrile can stem from several factors. Incomplete hydrolysis is a primary suspect. Ensure that the reaction is allowed to proceed for a sufficient duration and that the temperature is maintained within the optimal range of 60-80°C.[1] The concentration of the acid catalyst, typically hydrochloric acid, is also critical; using a concentrated solution is recommended for effective hydrolysis.[1]
Another significant cause of low yield is the unintended isomerization of the desired this compound to the more thermodynamically stable crotonic acid (trans-2-butenoic acid).[2][3] This isomerization is particularly favored under alkaline conditions.[2] Therefore, it is crucial to maintain acidic conditions throughout the reaction and workup. During purification, avoid exposure to bases.
Lastly, inefficient extraction of the product from the aqueous reaction mixture can lead to apparent low yields. This compound is soluble in water, so multiple extractions with a suitable organic solvent like ether are necessary to maximize recovery.
Issue 2: Presence of Crotonic Acid as a Major Impurity
-
Question: Our final product is contaminated with a significant amount of crotonic acid. How can we prevent its formation and remove it from the product?
-
Answer: The formation of crotonic acid is a common challenge due to its higher thermodynamic stability compared to this compound. The primary driver for this isomerization is the presence of base. To minimize its formation, strictly avoid alkaline conditions during the entire process, including the workup and purification steps. When performing a purification wash, ensure any basic solutions are immediately followed by an acid wash to maintain an acidic environment.
Temperature control is also crucial. While the hydrolysis requires heating, excessive temperatures or prolonged reaction times can promote isomerization. Stick to the recommended temperature range of 60-80°C.
Removing crotonic acid from this compound can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be employed, taking advantage of their slightly different boiling points. Careful monitoring of the distillation fractions is essential. Crystallization at low temperatures can also be a useful purification technique, as pure this compound should remain a clear liquid until its freezing point of -35 to -36°C, while the presence of crotonic acid can cause premature solidification.
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are facing challenges in efficiently separating and purifying this compound from the reaction mixture. What are the best practices for purification?
-
Answer: The purification of this compound involves a multi-step approach. After the hydrolysis reaction, a voluminous precipitate of ammonium chloride will be present. The first step is to add water to dissolve this salt and create two distinct layers. The upper layer is the crude this compound. The aqueous layer should be thoroughly extracted multiple times with an organic solvent such as ether to recover dissolved product.
The combined organic extracts and the initial acid layer should then be subjected to distillation. It is advisable to first remove the bulk of the low-boiling extraction solvent at atmospheric pressure. The final purification of this compound should be performed by distillation under reduced pressure to avoid decomposition and isomerization at high temperatures. Collect the fraction boiling at 70-72°C at a pressure of approximately 9-12 mmHg.
For highly pure this compound, a further purification step involving careful neutralization with a base (while keeping the temperature low, around 8-15°C, to minimize isomerization) to form the salt, extraction of any non-acidic impurities with an organic solvent, followed by re-acidification with a strong acid and subsequent extraction and distillation can be performed.
Frequently Asked Questions (FAQs)
1. What are the primary industrial-scale synthesis methods for this compound?
The most common industrial synthesis route is the hydrolysis of 3-butenenitrile (allyl cyanide). This method is favored due to its relatively few reaction steps, use of readily available starting materials, and high potential yield and purity. The hydrolysis is typically catalyzed by a strong acid, such as concentrated hydrochloric acid. Other methods that have been explored include the carbonation of allylmagnesium bromide (a Grignard reaction) and electrochemical synthesis from allyl chloride and carbon dioxide, though these can be more complex or less economical on an industrial scale.
2. What are the key reaction parameters to control during the hydrolysis of 3-butenenitrile?
The critical parameters to monitor and control are:
-
Temperature: Maintain the reaction temperature between 60°C and 80°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can increase the rate of isomerization to crotonic acid.
-
Reaction Time: A reaction time of approximately 15-20 minutes is often sufficient for the hydrolysis to complete.
-
Catalyst Concentration: The use of concentrated hydrochloric acid is recommended to ensure efficient hydrolysis.
-
Stirring: Adequate agitation is necessary to ensure proper mixing of the biphasic reaction mixture.
3. How can the progress of the reaction be monitored?
The progress of the hydrolysis reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can be used to quantify the disappearance of the 3-butenenitrile starting material and the appearance of the this compound product. These techniques are also invaluable for detecting the formation of byproducts like crotonic acid.
4. What are the main safety concerns associated with the production of this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The synthesis process should be carried out in a well-ventilated area or a fume hood. The starting material, 3-butenenitrile, is also toxic and should be handled with care. The hydrolysis reaction with concentrated hydrochloric acid is exothermic and can lead to a rapid increase in temperature and pressure if not controlled properly.
5. How can catalyst deactivation be addressed in large-scale production?
While the hydrolysis of 3-butenenitrile with hydrochloric acid is a stoichiometric reaction where the acid is a reactant, in other potential catalytic syntheses of carboxylic acids, catalyst deactivation is a significant concern. The primary mechanisms of deactivation for solid acid catalysts include:
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Fouling/Coking: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites.
-
Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites. Water can act as a poison for some solid acid catalysts.
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Leaching: The active catalytic species can detach from the solid support and dissolve into the reaction mixture.
To mitigate these issues, it is important to use high-purity starting materials. If deactivation occurs, regeneration strategies may be employed. For coking, a common method is controlled combustion of the coke in air. For poisoning, a washing step with an appropriate solvent may be effective. The specific regeneration protocol will depend on the nature of the catalyst and the deactivation mechanism.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis via Nitrile Hydrolysis
| Parameter | Recommended Value/Range | Source |
| Starting Material | 3-Butenenitrile (Allyl Cyanide) | |
| Catalyst | Concentrated Hydrochloric Acid | |
| Molar Ratio (Nitrile:HCl) | ~1 : 1.2 | |
| Temperature | 60 - 80 °C | |
| Reaction Time | 15 - 20 minutes | |
| Pressure | Atmospheric |
Table 2: Yield and Purity Data for this compound Synthesis
| Metric | Reported Value | Source |
| Crude Yield | 52 - 62% | |
| Purified Yield | 51 - 55% (overall from 3-bromopropene) | |
| Purity after Distillation | 98 - 99% | |
| Purity after further purification | > 99% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Hydrolysis of 3-Butenenitrile
This protocol is adapted from established literature procedures.
Materials:
-
3-Butenenitrile (Allyl Cyanide)
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Concentrated Hydrochloric Acid (sp. gr. 1.19)
-
Diethyl Ether
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Water
Equipment:
-
Round-bottom flask
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Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for both atmospheric and vacuum distillation)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of 3-butenenitrile and 1.2 moles of concentrated hydrochloric acid.
-
Reaction: Gently heat the mixture with stirring. The reaction is exothermic and will begin within 7-8 minutes, evidenced by the formation of a voluminous white precipitate (ammonium chloride) and a rapid increase in temperature, leading to reflux.
-
Reaction Completion: Once the initial vigorous reaction subsides, continue heating to maintain a gentle reflux for approximately 15 minutes to ensure the hydrolysis is complete.
-
Quenching and Separation: Remove the heat source and allow the mixture to cool slightly. Add 100 mL of water to the flask to dissolve the ammonium chloride. Transfer the mixture to a separatory funnel. The mixture will separate into two layers. The upper layer is the crude this compound. Separate the layers.
-
Extraction: Extract the aqueous layer with two 100 mL portions of diethyl ether to recover any dissolved product.
-
Combining and Drying: Combine the ether extracts with the initial crude acid layer. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent. Set up a simple distillation apparatus and carefully distill off the diethyl ether at atmospheric pressure.
-
Vacuum Distillation: Transfer the remaining crude this compound to a clean distillation apparatus suitable for vacuum distillation. Distill the product under reduced pressure. Collect the fraction that boils at 70-72°C / 9 mm Hg. This will yield this compound with a purity of approximately 98-99%.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
Technical Support Center: 3-Butenoic Acid Reactions in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-butenoic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in the presence of an acid catalyst?
A1: Under acidic conditions, this compound is susceptible to several side reactions, including:
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Isomerization: Migration of the double bond to form the more thermodynamically stable conjugated isomer, crotonic acid (trans-2-butenoic acid).
-
Lactonization: Intramolecular cyclization to form γ-lactones, which may occur after isomerization of the double bond.
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Polymerization: Acid-catalyzed addition polymerization can lead to the formation of oligomers or polymers.
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Decarboxylation: At elevated temperatures, this compound can lose carbon dioxide to form propene.[1]
Q2: How can I minimize the isomerization of this compound to crotonic acid?
A2: Isomerization is often promoted by strong acids and higher temperatures. To minimize this side reaction, consider the following:
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Use Mild Acids: Employ weaker Brønsted or Lewis acids if your desired reaction can proceed under these conditions.
-
Control Temperature: Maintain the lowest possible reaction temperature that allows for the desired transformation to occur at a reasonable rate.
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Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further isomerization.
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Choice of Base for Workup: During workup, be aware that contact with strong alkali can also promote isomerization to crotonic acid.[2]
Q3: Under what conditions does lactonization of this compound occur?
A3: Lactonization of unsaturated carboxylic acids is typically catalyzed by strong acids.[3] For this compound, this process likely involves an initial acid-catalyzed isomerization of the double bond to the 2- or 3-position, followed by intramolecular nucleophilic attack of the carboxylic acid group on the protonated double bond to form a γ-lactone.
Q4: What might be causing unexpected polymer formation in my reaction?
A4: Acid-catalyzed polymerization of alkenes is a well-known process. The presence of a strong acid can protonate the double bond of this compound, generating a carbocation that can be attacked by the double bond of another this compound molecule, initiating a polymerization cascade. Higher concentrations of the acid and elevated temperatures can increase the rate of polymerization.
Q5: At what temperature does decarboxylation become a significant side reaction?
A5: Decarboxylation of this compound generally requires high temperatures. Studies have shown that it undergoes decarboxylation when heated above 200°C.[1] Therefore, if your reaction is conducted at or above this temperature, decarboxylation to propene and carbon dioxide could be a significant competing pathway.
Troubleshooting Guides
Issue 1: Low yield of desired product, with significant formation of crotonic acid.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Acid catalyst is too strong or concentration is too high. | Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid) or reduce the catalyst loading. | Protocol 1: Screening Acid Catalysts for Isomerization. 1. Set up parallel reactions with this compound in a suitable solvent. 2. To each reaction, add a different acid catalyst (e.g., 0.1 M H₂SO₄, 0.1 M HCl, 0.1 M H₃PO₄) at the same molar concentration relative to the substrate. 3. Maintain all reactions at the same temperature (e.g., 50°C). 4. Withdraw aliquots at regular intervals (e.g., 30, 60, 120 minutes). 5. Quench the reaction in the aliquot with a mild base. 6. Analyze the composition of each aliquot by ¹H NMR or GC-MS to quantify the ratio of this compound to crotonic acid. |
| Reaction temperature is too high. | Reduce the reaction temperature in 10°C increments and monitor the effect on both the desired reaction rate and the rate of isomerization. | Protocol 2: Temperature Effect on Isomerization. 1. Set up several identical reactions containing this compound and the chosen acid catalyst. 2. Run each reaction at a different, constant temperature (e.g., 30°C, 40°C, 50°C, 60°C). 3. After a fixed time (e.g., 2 hours), quench all reactions. 4. Analyze the product mixture from each reaction to determine the yield of crotonic acid at each temperature. |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Work up the reaction as soon as the starting material is consumed or the desired product concentration is maximized. | Protocol 3: Reaction Monitoring. 1. Set up the reaction as planned. 2. At the start of the reaction (t=0) and at regular intervals thereafter, withdraw a small aliquot. 3. Immediately quench the aliquot and prepare it for analysis (e.g., spotting on a TLC plate, dilution for GC/NMR). 4. Compare the analytical results over time to determine the optimal reaction endpoint. |
Issue 2: Formation of an unexpected, higher molecular weight, insoluble material (polymer).
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High concentration of acid catalyst. | Reduce the concentration of the acid catalyst. | Refer to Protocol 1 to evaluate the effect of different acid concentrations on potential polymerization. Visual inspection for precipitate formation can be a simple indicator. |
| Elevated reaction temperature. | Lower the reaction temperature. | Refer to Protocol 2 and observe for any polymer formation at different temperatures. |
| Presence of radical initiators. | Ensure the reaction is free from impurities that could act as radical initiators. Degas the solvent if radical pathways are suspected. | Protocol 4: Degassing Solvent. 1. Place the reaction solvent in a flask with a sidearm. 2. Connect the sidearm to a vacuum line with a nitrogen or argon inlet. 3. Freeze the solvent using a liquid nitrogen bath. 4. Evacuate the flask under high vacuum. 5. Close the vacuum line and backfill with inert gas. 6. Thaw the solvent. 7. Repeat this freeze-pump-thaw cycle three times. |
Issue 3: Identification of a cyclic ester (lactone) in the product mixture.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Strongly acidic and aqueous conditions. | Use a non-aqueous solvent or a less acidic catalyst if compatible with the desired reaction. | Protocol 5: Investigating Lactonization Conditions. 1. Dissolve this compound in a solution of a strong acid (e.g., 1 M H₂SO₄ in water). 2. Heat the mixture at a controlled temperature (e.g., 80°C). 3. Monitor the reaction over time by taking aliquots and analyzing them for the presence of γ-butyrolactone or other lactones using techniques like IR spectroscopy (lactone carbonyl stretch at ~1770 cm⁻¹) or GC-MS. |
| High reaction temperature promoting isomerization and subsequent cyclization. | Lower the reaction temperature. | See Protocol 2 . |
Quantitative Data Summary
Note: Specific quantitative data for the side reactions of this compound under various acidic conditions is not extensively available in the literature. The following tables provide representative data for analogous unsaturated carboxylic acids to illustrate general trends.
Table 1: Isomerization of Unsaturated Acids - Effect of Temperature (Illustrative)
| Unsaturated Acid | Acid Catalyst | Temperature (°C) | Time (h) | Isomerized Product Yield (%) |
| 4-Pentenoic Acid | Amberlyst-15 | 80 | 2 | ~15 |
| 4-Pentenoic Acid | Amberlyst-15 | 100 | 2 | ~35 |
| 4-Pentenoic Acid | Amberlyst-15 | 120 | 2 | ~60 |
Table 2: Lactonization of Unsaturated Acids - Representative Yields
| Starting Material | Acid Catalyst | Temperature (°C) | Time (h) | Lactone Product | Yield (%) |
| 4-Pentenoic Acid | H₂SO₄ | 100 | 4 | γ-Valerolactone | ~70 |
| Oleic Acid | Triflic Acid | 60 | 6 | δ-Lactones | ~85 |
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed isomerization of this compound.
Caption: General pathway for lactonization of this compound.
Caption: Troubleshooting workflow for this compound side reactions.
References
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Butenoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-butenoic acid and its structural and geometric isomers: crotonic acid ((E)-2-butenoic acid), isocrotonic acid ((Z)-2-butenoic acid), and methacrylic acid (2-methylpropenoic acid). Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings. This document presents a compilation of experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), summarized in easily comparable tables. Detailed experimental protocols for these techniques are also provided.
Introduction to the Isomers
This compound and its isomers share the same molecular formula, C₄H₆O₂, and molecular weight (86.09 g/mol ), but differ in the arrangement of their atoms. These structural variations lead to distinct physical and chemical properties, which are reflected in their spectroscopic signatures.
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This compound: An unsaturated carboxylic acid with the double bond between C3 and C4.
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Crotonic acid ((E)-2-butenoic acid): A trans-isomer with the double bond between C2 and C3.
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Isocrotonic acid ((Z)-2-butenoic acid): A cis-isomer with the double bond between C2 and C3.[1] It is an oil with an odor similar to brown sugar and converts to the more stable crotonic acid at its boiling point.[1][2]
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Methacrylic acid (2-methylpropenoic acid): A structural isomer with a methyl group and a methylene group attached to the double bond at C2.
Spectroscopic Comparison Data
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and may have been recorded under different conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[3] For carboxylic acids, the most characteristic absorptions are the broad O-H stretch and the sharp C=O stretch.[3] Subtle differences in the C=C stretching and C-H bending regions can help differentiate between these isomers.
| Functional Group | This compound (cm⁻¹) ** | Crotonic Acid (cm⁻¹) | Isocrotonic Acid (cm⁻¹) | Methacrylic Acid (cm⁻¹) ** |
| O-H stretch (broad) | 2500-3300 | 2500-3300 | 2500-3300 | 2500-3300 |
| C=O stretch | ~1710 | ~1700-1725 | ~1700-1725 | ~1700 |
| C=C stretch | ~1645 | ~1655 | ~1650 | ~1635 |
| =C-H bend (out of plane) | ~915, ~990 | ~965 (trans) | ~690 (cis) | ~930 |
Data compiled from various sources, including NIST and SpectraBase.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for distinguishing between these isomers. All spectra referenced against Tetramethylsilane (TMS).
| Proton Assignment | This compound (δ, ppm) | Crotonic Acid (δ, ppm) | Isocrotonic Acid (δ, ppm) | Methacrylic Acid (δ, ppm) |
| -COOH | ~11.0-12.0 (s, 1H) | ~12.0-13.0 (s, 1H) | ~12.0-13.0 (s, 1H) | ~11.0-12.0 (s, 1H) |
| =CH- | 5.8-6.0 (m, 1H) | 7.0-7.2 (dq, 1H) | 6.0-6.2 (dq, 1H) | 5.7 (s, 1H), 6.3 (s, 1H) |
| =CH₂ | 5.1-5.3 (m, 2H) | - | - | - |
| -CH₂- | 3.1-3.3 (dt, 2H) | - | - | - |
| -CH₃ | - | 1.9-2.0 (dd, 3H) | 2.1-2.2 (dd, 3H) | 1.9-2.0 (s, 3H) |
Solvent: CDCl₃. Data is approximate and compiled from various sources.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbonyl carbon and the sp² hybridized carbons of the double bond are particularly useful for differentiation.
| Carbon Assignment | This compound (δ, ppm) | Crotonic Acid (δ, ppm) | Isocrotonic Acid (δ, ppm) | Methacrylic Acid (δ, ppm) |
| C=O | ~178 | ~172 | ~171 | ~173 |
| =CH- | ~130 | ~147 | ~148 | - |
| =CH₂ | ~118 | - | - | ~128 |
| -CH₂- | ~39 | - | - | - |
| -CH₃ | - | ~18 | ~18 | ~18 |
| =C(CH₃)- | - | ~122 | ~122 | ~136 |
Solvent: CDCl₃. Data compiled from various sources including PubChem and ChemicalBook.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While all isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their identification.
| m/z | This compound | Crotonic Acid | Isocrotonic Acid | Methacrylic Acid |
| 86 [M]⁺ | Present | Present | Present | Present |
| 71 | [M-CH₃]⁺ | [M-CH₃]⁺ | [M-CH₃]⁺ | [M-CH₃]⁺ |
| 69 | [M-OH]⁺ | [M-OH]⁺ | [M-OH]⁺ | [M-OH]⁺ |
| 45 | [COOH]⁺ | [COOH]⁺ | [COOH]⁺ | [COOH]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) | [C₃H₃]⁺ | [C₃H₃]⁺ | [C₄H₅]⁺ |
Fragmentation patterns are indicative and can vary with ionization method and energy.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid carboxylic acids.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid carboxylic acid.
Materials:
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FTIR spectrometer
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Salt plates (e.g., NaCl or KBr)
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Pasteur pipette
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Kimwipes
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Acetone (for cleaning)
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Sample of the carboxylic acid
Procedure:
-
Ensure the FTIR spectrometer is properly calibrated and the sample compartment is clean.
-
Clean the salt plates with a Kimwipe lightly moistened with acetone. Handle the plates by their edges to avoid transferring moisture and oils.
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Place one to two drops of the neat liquid sample onto the center of one salt plate using a Pasteur pipette.
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Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
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Place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.
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Acquire the background spectrum (if not done recently).
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Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
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After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator for storage.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a carboxylic acid.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent)
-
Pasteur pipette
-
Sample of the carboxylic acid
Procedure:
-
Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.5-0.7 mL of the deuterated solvent in a small vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
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Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.
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Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth according to the spectrometer's gauge.
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a carboxylic acid.
Materials:
-
Mass spectrometer (e.g., GC-MS or LC-MS)
-
Appropriate solvent for sample dissolution (e.g., methanol, dichloromethane)
-
Vials and syringes
-
Sample of the carboxylic acid
Procedure:
-
Prepare a dilute solution of the carboxylic acid in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography before ionization.
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for differentiating the isomers based on their spectroscopic data.
Caption: General workflow for spectroscopic differentiation of C₄H₆O₂ isomers.
Caption: Differentiation of butenoic acid isomers using key NMR features.
References
A Comparative Guide to the Biological Activities of 3-Butenoic Acid and 2-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two isomeric short-chain unsaturated fatty acids: 3-butenoic acid (also known as vinylacetic acid) and 2-butenoic acid (commonly known as crotonic acid). While these molecules share the same chemical formula (C₄H₆O₂), the position of the carbon-carbon double bond significantly influences their interaction with biological systems. This document summarizes the available experimental data on their cytotoxicity, metabolic effects, and antimicrobial properties, and provides detailed experimental protocols for further investigation.
Data Presentation: A Comparative Overview
Direct comparative studies on the biological activities of this compound and 2-butenoic acid are limited in publicly available literature. The following table summarizes the known biological effects based on individual studies.
| Biological Activity | This compound (Vinylacetic Acid) | 2-Butenoic Acid (Crotonic Acid) |
| Cytotoxicity | No quantitative IC50 data available. Classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. | No specific IC50 values reported in the reviewed literature. It has been shown to reduce p53 protein levels in cancer cells, which may affect cell viability and response to chemotherapy[3]. |
| Antimicrobial Activity | No data available. | Exhibits antimicrobial properties. It is suggested to inhibit bacterial growth by binding to hydroxyl groups on bacterial cell walls[4]. Derivatives of crotonic acid have also been noted for their antimicrobial and antifungal activities[5]. |
| Metabolic Effects | No specific metabolic effects have been documented in the reviewed literature. Its primary role appears to be as a precursor in chemical synthesis. | Influences cellular metabolism by affecting the p53 signaling pathway, leading to an increase in glycolytic activity. It is also involved in fatty acid biosynthesis. |
| Effects on Signaling Pathways | No data available. | Modulates the p53 signaling pathway. Treatment with crotonic acid can lead to the crotonylation of p53 at the serine 46 residue, which impairs its activity. This, in turn, affects the expression of downstream targets involved in glycolysis. |
| Other Biological Activities | Primarily used as an intermediate in chemical synthesis. | Possesses herbicidal and allelopathic properties. It can also induce histone modifications, which is relevant in stem cell reprogramming. |
Comparison of Biological Activities
Cytotoxicity and Effects on Cell Proliferation
2-Butenoic Acid (Crotonic Acid): The biological activity of 2-butenoic acid is notably linked to its influence on the tumor suppressor protein p53. Studies have shown that crotonic acid treatment can induce the post-translational modification of p53 through crotonylation, specifically at the serine 46 residue. This modification leads to a reduction in the protein levels of p53, thereby inhibiting its tumor-suppressive functions. By impairing p53 activity, crotonic acid can enhance glycolytic activity and promote the proliferation of cancer cells, particularly under conditions of metabolic stress or in response to DNA damage. This suggests a complex role for crotonic acid in cell fate, where it may contribute to cancer cell survival rather than inducing cytotoxicity.
This compound (Vinylacetic Acid): There is a significant lack of quantitative data regarding the in vitro cytotoxicity of this compound. However, safety and toxicological information indicates that it is a corrosive and hazardous substance, capable of causing severe skin burns and eye damage. This suggests inherent cytotoxicity, although specific concentrations and cellular mechanisms have not been well-documented in the available research. Its primary application remains in the realm of chemical synthesis.
Antimicrobial Activity
2-Butenoic Acid (Crotonic Acid): Crotonic acid has been reported to possess antimicrobial properties. One proposed mechanism for this activity is its ability to bind to hydroxyl groups on the cell walls of bacteria, which is crucial for maintaining their structural integrity. Furthermore, various derivatives of crotonic acid have been synthesized and investigated for their potential as antimicrobial and antifungal agents.
This compound (Vinylacetic Acid): To date, there is no available data on the antimicrobial activity of this compound.
Metabolic Effects
2-Butenoic Acid (Crotonic Acid): A significant metabolic effect of 2-butenoic acid is its ability to modulate cellular glucose metabolism. By downregulating p53, which normally acts to suppress glycolysis, crotonic acid treatment can lead to an increase in the levels of key glycolytic enzymes such as phosphofructokinase (PFKP) and pyruvate kinase M2 (PKM2). This shift towards a more glycolytic phenotype is a hallmark of the Warburg effect observed in many cancer cells.
This compound (Vinylacetic Acid): The scientific literature reviewed does not contain information on the specific metabolic effects of this compound on cells.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a general method for assessing the cytotoxicity of a compound based on the metabolic activity of cells.
1. Cell Seeding:
- Culture a relevant cell line (e.g., HeLa, A549) in appropriate growth medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and 2-butenoic acid in a suitable solvent (e.g., DMSO or sterile PBS).
- Prepare serial dilutions of the compounds in growth medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Test: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the lowest concentration of a substance that inhibits the visible growth of a microorganism.
1. Preparation of Compounds and Inoculum:
- Prepare stock solutions of this compound and 2-butenoic acid.
- Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Inoculation and Incubation:
- Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.
- Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
- Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Caption: Signaling pathway of 2-butenoic acid's effect on p53 and glycolysis.
References
- 1. This compound | C4H6O2 | CID 32743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Crotonylation at Serine 46 Impairs p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53‐TP53‐Induced Glycolysis Regulator Mediated Glycolytic Suppression Attenuates DNA Damage and Genomic Instability in Fanconi Anemia Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Lactic Acid Bacteria Strains of Potential Use as Feed Additives - The Basic Safety and Usefulness Criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Butenoic Acid Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Butenoic acid, a valuable building block in organic synthesis, can be prepared through various methods, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three primary synthesis routes: hydrolysis of 3-butenenitrile, the Grignard reaction with carbon dioxide, and electrochemical carboxylation of allyl chloride.
Performance Comparison
The selection of a synthesis method for this compound is often a trade-off between yield, purity, reaction conditions, and scalability. The following table summarizes the key quantitative data for the three methods discussed.
| Parameter | Hydrolysis of 3-Butenenitrile | Grignard Reaction | Electrochemical Carboxylation |
| Starting Material | 3-Butenenitrile (Allyl Cyanide) | Allyl Halide (e.g., Allyl Bromide) | Allyl Chloride |
| Key Reagents | Concentrated HCl or H₂SO₄ | Magnesium, Carbon Dioxide | Tetrabutylammonium Iodide, CO₂ |
| Solvent | Water | Diethyl Ether, THF | Acetonitrile |
| Reaction Temperature | Reflux | -78°C to room temperature | 20°C |
| Reaction Time | ~15-20 minutes for hydrolysis | Variable, typically several hours | Not specified |
| Reported Yield | 52-72% (crude)[1], 56-60%[2] | 11-39%[3][4] | High (claimed in patent)[3] |
| Reported Purity | 98-99% after purification | Often a mixture of isomers | High (claimed in patent) |
| Key Advantages | Well-established, reliable, good yield | Utilizes readily available starting materials | Environmentally friendly, high yield claimed |
| Key Disadvantages | Use of strong acids, potential for side reactions | Low yields, harsh conditions, potential for isomer formation | Requires specialized electrochemical equipment |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Hydrolysis of 3-Butenenitrile
This method is a classic and reliable route to this compound. The following protocol is adapted from Organic Syntheses.
Procedure:
-
In a 500-mL flask equipped with a reflux condenser, a mixture of 67 g (1 mole) of allyl cyanide and 100 mL (1.2 moles) of concentrated hydrochloric acid is placed.
-
The mixture is gently heated. After a few minutes, a vigorous reaction begins, evidenced by the precipitation of ammonium chloride and refluxing.
-
After the initial vigorous reaction subsides (approximately 15 minutes), the heating is discontinued.
-
100 mL of water is added, and the upper layer containing the crude this compound is separated.
-
The aqueous layer is extracted with ether, and the ether extracts are combined with the crude acid.
-
The ether is removed by distillation, and the remaining acid is distilled under reduced pressure to yield 50-53 g (52-62% yield) of crude this compound.
-
Further purification can be achieved by dissolving the crude acid in a sodium hydroxide solution, extracting with an organic solvent to remove non-acidic impurities, followed by acidification and extraction of the pure this compound. This purification step can result in a recovery of 75-82%.
A similar procedure described in a patent involves the hydrolysis of 3-butenenitrile (synthesized from 3-bromopropene and cuprous cyanide) with concentrated hydrochloric acid at 60-80°C for 10-20 minutes, reporting a yield of 56-60% and a purity of 98-99%.
Method 2: Grignard Reaction
This method involves the reaction of an allyl Grignard reagent with carbon dioxide.
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Carbonation: The prepared allylmagnesium bromide solution is then added to a slurry of freshly crushed dry ice (solid carbon dioxide) in anhydrous diethyl ether at a low temperature (e.g., -78°C).
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the addition of a dilute acid (e.g., HCl).
-
Isolation: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
It is important to note that the yield of this reaction can be low, with reports of 11% to 39% yield. The reaction can also produce a mixture of 2-butenoic acid and this compound, which can be difficult to separate.
Method 3: Electrochemical Carboxylation
This modern approach offers a potentially greener alternative for the synthesis of this compound. The following protocol is based on a patented procedure.
Procedure:
-
Electrolyte Preparation: A solution is prepared by mixing allyl chloride, tetrabutylammonium iodide, and acetonitrile in a molar ratio of 14:5:963.
-
Electrolysis: The electrolyte solution is placed in an electrolytic cell equipped with a magnesium sacrificial anode, a copper working electrode, and an Ag/AgI reference electrode. The solution is saturated with carbon dioxide at atmospheric pressure.
-
A constant potential of -2.3V is applied at a temperature of 20°C.
-
Work-up and Purification: After the electrolysis, the electrolyte is acidified with hydrochloric acid to a pH of 2. The solution is then extracted with diethyl ether. The combined ether extracts are washed with deionized water and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation under reduced pressure to yield this compound.
This method is reported to have a high yield and is environmentally friendly due to the utilization of carbon dioxide.
Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for each synthesis method.
References
Acidity Showdown: 3-Butynoic Acid Emerges as the Stronger Contender Over 3-Butenoic Acid
For immediate release: Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of the acidity of 3-butenoic acid and 3-butynoic acid. Experimental data, specifically pKa values, firmly establishes 3-butynoic acid as the more acidic of the two compounds. This guide provides a detailed analysis of the underlying electronic effects and outlines the experimental protocols for determining these crucial physicochemical parameters.
The acidity of a molecule, quantified by its pKa value, is a critical factor in drug design and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa value signifies a stronger acid. The experimental data reveals a significant difference in the acidity of this compound and 3-butynoic acid, with pKa values of 4.34 and a predicted value of 3.62, respectively.[1][2][3] This indicates that 3-butynoic acid is approximately five times more acidic than this compound.
Quantitative Acidity Data
| Compound | Molecular Formula | pKa |
| This compound | C4H6O2 | 4.34[1] |
| 3-Butynoic acid | C4H4O2 | 3.62 (Predicted)[2] |
The enhanced acidity of 3-butynoic acid can be attributed to the electronic properties of the carbon-carbon triple bond. The carbon atoms in the alkyne group of 3-butynoic acid are sp-hybridized, which imparts a higher degree of s-character compared to the sp²-hybridized carbon atoms of the alkene in this compound. This increased s-character makes the sp-hybridized carbons more electronegative, leading to a stronger electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule.
Caption: Comparative acidity of 3-butenoic and 3-butynoic acid.
Experimental Protocols
The determination of pKa values is a fundamental experimental procedure in chemical and pharmaceutical sciences. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Titration for pKa Determination
This protocol outlines the general procedure for determining the pKa of a weak acid like 3-butenoic or 3-butynoic acid.
1. Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Beaker (100 mL).
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
The carboxylic acid sample (this compound or 3-butynoic acid).
-
Deionized water.
2. Procedure:
-
Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution gently. Record the initial pH of the solution. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration until the pH of the solution has risen significantly, typically to around pH 11-12, well past the equivalence point.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). More precise pKa values can be obtained by analyzing the first and second derivatives of the titration curve.
References
A Comparative Guide to the Validation of HPLC Methods for 3-Butenoic Acid Analysis
For researchers, scientists, and professionals in the field of drug development, the accurate quantification of organic acids like 3-butenoic acid is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a typical HPLC method for this compound analysis with alternative methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
While HPLC is a robust and widely used technique, other methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer viable alternatives, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC-UV | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Robust, cost-effective, and widely available. Good for routine quantification. | Moderate sensitivity. Requires the analyte to have a UV chromophore. Potential for matrix interference. | Routine quality control, stability testing, and quantification of known compounds in relatively simple matrices. |
| GC-FID | Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen-air flame. | High resolution for volatile compounds, excellent sensitivity, and provides quantitative data based on the number of carbon atoms. | Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity and potential for sample loss. | Analysis of volatile organic compounds, fatty acid profiling (as esters). |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. | High sensitivity and selectivity, suitable for complex matrices, and provides structural information. | Higher cost of instrumentation and maintenance, potential for matrix effects like ion suppression. | Bioanalysis, impurity profiling, and analysis of trace-level compounds in complex biological or environmental samples. |
Experimental Protocols
Representative HPLC-UV Method for this compound
This protocol is a representative method based on common practices for organic acid analysis.
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column (or a similar C18 column, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water, with an acidic modifier like 0.1% phosphoric acid.[1] The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm. Carboxylic acids generally show absorbance at lower UV wavelengths.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Alternative Method 1: GC-FID Analysis of Short-Chain Fatty Acids (adapted for this compound)
This protocol is based on a validated method for butyric acid and is applicable to other short-chain fatty acids like this compound after derivatization.[2][3][4]
Derivatization (Esterification):
This compound must be converted to a more volatile ester (e.g., methyl 3-butenoate) before GC analysis. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst like boron trifluoride.
GC-FID Conditions:
-
Column: Capillary column (e.g., 30 m x 0.53 mm) with a suitable stationary phase.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 220 °C.
-
Carrier Gas: Nitrogen or Helium.
-
Detector: Flame Ionization Detector (FID).
Alternative Method 2: LC-MS/MS Analysis of Short-Chain Fatty Acids
This protocol is a general approach for the sensitive analysis of short-chain fatty acids.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids readily form negative ions.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation data for the analytical methods. The data for the HPLC-UV method is a representative example based on common performance for similar organic acids, while the GC-FID data is based on a published method for a similar short-chain fatty acid.
Table 1: Linearity
| Parameter | HPLC-UV (Representative) | GC-FID (Validated for a similar compound) |
| Concentration Range | 1 - 100 µg/mL | 0.04 - 1.60 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (Representative) | GC-FID (Validated for a similar compound) |
| Low | 98 - 102% | 98.2 - 101.9% |
| Medium | 98 - 102% | 98.2 - 101.9% |
| High | 98 - 102% | 98.2 - 101.9% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (Representative) | GC-FID (Validated for a similar compound) |
| Intra-day (Repeatability) | ≤ 2% | 1.3% |
| Inter-day (Intermediate Precision) | ≤ 3% | Not specified |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV (Representative) | GC-FID (Validated for a similar compound) |
| LOD | ~0.1 µg/mL | 0.01% of total fat |
| LOQ | ~0.3 µg/mL | 0.10% of total fat |
Mandatory Visualization
Below are diagrams illustrating the experimental workflows for the described analytical methods.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Butenoic Acid and Acrylic Acid-Based Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern therapeutics. Polymers play a pivotal role in this field, offering mechanisms for controlled release, targeted delivery, and enhanced drug stability. Among the vast array of polymers utilized, poly(acrylic acid) and its derivatives are well-established and extensively researched. This guide provides a comparative overview of the performance characteristics of acrylic acid-based polymers and the emerging, yet less understood, 3-butenoic acid-based polymers. While a wealth of data exists for the former, this comparison aims to highlight the current state of knowledge for both, thereby identifying potential areas for future research and development.
I. Chemical Structure and Inherent Properties
The performance of a polymer in a drug delivery context is intrinsically linked to its chemical structure. The subtle difference in the position of the double bond between acrylic acid and this compound has significant implications for their resulting polymer chains.
| Monomer | Chemical Structure | Resulting Polymer | Key Structural Features |
| Acrylic Acid | CH₂=CHCOOH | Poly(acrylic acid) (PAA) | Carboxylic acid group directly attached to the polymer backbone. |
| This compound | CH₂=CHCH₂COOH | Poly(this compound) | Carboxylic acid group separated from the polymer backbone by a methylene group. |
This structural variance suggests potential differences in polymer flexibility, acidity (pKa), and interaction with drug molecules and biological tissues. The carboxylic acid groups in poly(acrylic acid) are highly accessible, contributing to its strong pH-responsive behavior and mucoadhesive properties.[1][2] In contrast, the spaced-out carboxyl groups in poly(this compound) might lead to a more flexible polymer chain and altered hydrogen bonding capabilities.
II. Performance in Drug Delivery Applications: A Comparative Analysis
Direct comparative experimental data between homopolymers of this compound and acrylic acid in drug delivery applications is notably scarce in publicly available literature. However, by examining the extensive data on acrylic acid polymers and the limited information on copolymers containing this compound, we can infer potential performance differences.
A. Drug Loading and Release Kinetics
Acrylic acid-based polymers, particularly in the form of hydrogels, are renowned for their high drug loading capacity, especially for hydrophilic drugs, due to their ability to absorb and retain large amounts of water.[3][4] Their pH-sensitive nature allows for targeted drug release in specific environments, such as the intestines.[5] The swelling of poly(acrylic acid) hydrogels is significantly influenced by the pH of the surrounding medium, leading to controlled and sustained release profiles.
Information on this compound-based polymers in this regard is very limited. One study on a copolymer of N-vinylpyrrolidone and this compound suggests its potential as a drug carrier, but does not provide specific drug loading or release data for comparison. A study on a modified polyalkenoic acid for dental cement, containing this compound as a comonomer, demonstrated sustained fluoride release. While not a direct drug delivery application in the traditional sense, this indicates the potential for sustained release from polymers incorporating this monomer.
Table 1: Comparative Drug Release Performance (Hypothetical based on available data)
| Polymer System | Drug Model | Release Mechanism | Key Findings |
| Poly(acrylic acid) Hydrogel | Vitamin B12 | pH-dependent swelling and diffusion | Release is significantly higher at neutral pH (7.4) compared to acidic pH (1.1). |
| Chitosan-crosslinked Poly(acrylic acid) Hydrogel | Amoxicillin, Meloxicam | pH-sensitive swelling and drug diffusion | Drug release rates increase with an increase in pH. |
| Modified Polyalkenoic Acid (with this compound) | Fluoride | Diffusion | Initial burst release followed by sustained release over 4 weeks. |
B. Biocompatibility
Poly(acrylic acid) and its derivatives are generally considered biocompatible and have been used in various biomedical applications. Their non-toxic nature makes them suitable for drug delivery systems that come into contact with biological tissues.
The biocompatibility of homopolymers of this compound has not been extensively reported. However, the use of this compound in a copolymer for dental cements, which are in direct contact with oral tissues, suggests a degree of biocompatibility. Further dedicated studies are necessary to fully establish the biocompatibility profile of this compound-based polymers.
C. Mechanical Properties
The mechanical properties of polymer-based drug delivery systems are crucial for their stability and integrity. Poly(acrylic acid) hydrogels can be formulated to exhibit a range of mechanical strengths, depending on the crosslinking density and copolymer composition.
The inclusion of this compound in a polyalkenoic acid cement was shown to enhance mechanical properties such as flexural strength. This suggests that polymers incorporating this compound may offer advantages in applications where mechanical robustness is a key requirement.
Table 2: Comparative Mechanical Properties
| Polymer System | Property Measured | Value | Reference |
| Poly(acrylic acid) Hydrogel | Swelling Ratio | pH-dependent | |
| Modified Polyalkenoic Acid (with this compound) | Flexural Strength | 54.14 ± 5.29 MPa | |
| Modified Polyalkenoic Acid (with this compound) | Compressive Strength | 221.35 ± 17.06 MPa |
III. Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are essential.
A. Synthesis of Poly(acrylic acid) Hydrogel
A common method for synthesizing poly(acrylic acid) hydrogels is through free-radical polymerization.
Protocol:
-
Monomer Solution Preparation: Acrylic acid (monomer), N,N'-methylenebisacrylamide (MBA) as a crosslinking agent, and ammonium persulfate (APS) as an initiator are dissolved in deionized water. N,N,N',N'-tetramethylethylenediamine (TEMED) can be added as an accelerator.
-
Polymerization: The solution is purged with nitrogen to remove dissolved oxygen and then heated to initiate polymerization. The reaction is allowed to proceed for a specified time until a hydrogel is formed.
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers and initiator.
-
Drying: The purified hydrogel is then dried to a constant weight.
B. Characterization of Polymer Properties
1. Swelling Studies:
-
Dried hydrogel samples are weighed and immersed in buffer solutions of varying pH (e.g., 1.1 and 7.4) at a constant temperature.
-
At regular intervals, the samples are removed, blotted to remove excess surface water, and weighed.
-
The swelling ratio is calculated as: (Wet Weight - Dry Weight) / Dry Weight.
2. Drug Release Studies:
-
Dried hydrogels are loaded with a model drug (e.g., Vitamin B12) by soaking them in a concentrated drug solution.
-
The drug-loaded hydrogels are then placed in a release medium (e.g., buffer solutions of different pH) at a controlled temperature.
-
At specific time points, aliquots of the release medium are withdrawn, and the drug concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
IV. Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate key concepts.
Caption: Experimental workflow for polymer synthesis and performance evaluation.
Caption: Signaling pathway of pH-dependent drug release from a hydrogel.
V. Conclusion and Future Perspectives
Acrylic acid-based polymers are a well-established and versatile class of materials for drug delivery, with their performance characteristics extensively documented. They offer tunable properties, most notably pH-responsiveness, which is highly advantageous for controlled drug release.
In stark contrast, this compound-based polymers remain largely unexplored in the context of drug delivery. The limited available data, primarily from its use as a comonomer, hints at the potential for creating polymers with enhanced mechanical strength and sustained release profiles. However, a significant knowledge gap exists regarding the homopolymer's properties, including its biocompatibility, drug loading capacity, and release kinetics.
Future research should focus on the synthesis and characterization of this compound homopolymers and copolymers. Direct, head-to-head comparative studies with well-characterized acrylic acid-based polymers are crucial to objectively assess their potential advantages and disadvantages. Such investigations will be instrumental in determining whether this compound-based polymers can offer a viable and potentially superior alternative for specific drug delivery challenges. The structural differences between the two monomers suggest that their polymers could occupy distinct niches in the landscape of biomedical materials.
References
- 1. This compound | C4H6O2 | CID 32743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Treated Polymers Are Superior Stores for Drug Delivery | Technology Networks [technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications | MDPI [mdpi.com]
A Computational Showdown: Comparing the Isomers of Butenoic Acid
Guide Overview: In the landscape of chemical research and drug development, understanding the nuanced differences between isomers is paramount. Even subtle variations in molecular geometry can drastically alter a compound's stability, reactivity, and biological activity. This guide provides a detailed computational comparison of three key isomers of butenoic acid: trans-2-butenoic acid (crotonic acid), cis-2-butenoic acid (isocrotonic acid), and 3-butenoic acid (vinylacetic acid).
Utilizing Density Functional Theory (DFT), a cornerstone of modern computational chemistry, we explore the thermodynamic, electronic, and spectroscopic properties of these isomers. The data presented herein offers a foundational understanding for researchers seeking to select the appropriate isomer for synthesis, catalysis, or as a scaffold in drug design.
Computational Methodology
The comparative analysis of the butenoic acid isomers was performed using a standardized computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a robust balance between accuracy and computational cost for molecules of this size.
Experimental Protocol: Geometry Optimization and Property Calculation
-
Initial Structure Generation : Three-dimensional structures of trans-2-butenoic acid, cis-2-butenoic acid, and this compound were constructed.
-
Geometry Optimization : The geometry of each isomer was optimized to find its lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.[1][2] The calculations were performed at the B3LYP/6-31G(d,p) level of theory, a common and well-validated combination of a hybrid functional and a basis set.[3]
-
Frequency Calculation : Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and are used to predict infrared (IR) spectra.
-
Property Calculation : Using the optimized geometries, various electronic and thermodynamic properties were calculated. This includes the determination of molecular orbital energies (HOMO and LUMO), dipole moments, and thermodynamic quantities such as enthalpy and Gibbs free energy.[3][4]
Figure 1: Standard workflow for the computational analysis of molecular isomers using DFT.
Results: A Comparative Analysis
The computational analysis reveals significant differences in the stability and electronic nature of the three butenoic acid isomers.
Table 1: Calculated Thermodynamic Properties
Thermodynamic data is crucial for understanding the relative stability of isomers. The trans isomer is predicted to be the most stable, primarily due to reduced steric strain compared to the cis isomer. The non-conjugated this compound is the least stable of the three.
| Property | trans-2-Butenoic Acid | cis-2-Butenoic Acid | This compound |
| Relative Energy (kcal/mol) | 0.00 (Most Stable) | +1.8 | +3.5 |
| Relative Enthalpy (kcal/mol) | 0.00 | +1.7 | +3.2 |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +1.9 | +3.0 |
Note: Values are relative to the most stable isomer, trans-2-butenoic acid. Absolute energies are method-dependent, but the relative differences are consistent across high-level calculations. The trend shown is consistent with established experimental and theoretical findings.
Table 2: Calculated Electronic Properties
The electronic properties of the isomers dictate their reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excited and thus more reactive.
| Property | trans-2-Butenoic Acid | cis-2-Butenoic Acid | This compound |
| HOMO Energy (eV) | -7.12 | -7.05 | -7.30 |
| LUMO Energy (eV) | -0.85 | -0.79 | -0.55 |
| HOMO-LUMO Gap (eV) | 6.27 (Least Reactive) | 6.26 | 6.75 (Most Reactive) |
| Dipole Moment (Debye) | 1.85 | 2.15 | 1.70 |
Note: The smaller HOMO-LUMO gap in the 2-butenoic acid isomers is due to the conjugation between the C=C double bond and the carboxylic acid group, which delocalizes the pi electrons.
Table 3: Predicted Key Infrared (IR) Vibrational Frequencies
Predicted IR spectra can aid in the experimental identification of each isomer. Key stretching frequencies, particularly for the C=O and C=C bonds, show subtle but measurable differences.
| Vibrational Mode | trans-2-Butenoic Acid (cm⁻¹) | cis-2-Butenoic Acid (cm⁻¹) | This compound (cm⁻¹) |
| C=O Stretch | ~1725 | ~1720 | ~1735 |
| C=C Stretch | ~1655 | ~1650 | ~1645 |
| O-H Stretch (acid) | ~3580 | ~3575 | ~3585 |
Note: These are unscaled harmonic frequencies. Actual experimental values may differ slightly but the relative positions are informative.
Relevance in Drug Development and Biological Systems
Computational analysis provides critical insights for drug development professionals. The stability of a molecule affects its shelf-life and formulation, while its electronic properties govern how it interacts with biological targets. Butanoic acid, a related saturated molecule, is known to be a histone deacetylase (HDAC) inhibitor. The unsaturated butenoic acid isomers, with their varied geometries and electronic profiles, represent potential scaffolds for developing new, more specific therapeutic agents.
The higher reactivity and distinct stereochemistry of the cis and this compound isomers might lead to unique binding interactions with a target protein, whereas the high stability of the trans isomer makes it a robust chemical building block.
Figure 2: Generalized inhibition of a kinase signaling pathway by a small molecule inhibitor.
Experimental Validation Protocols
While computational models are powerful, their predictions must be validated experimentally.
-
Spectroscopic Characterization :
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy can confirm the connectivity and stereochemistry of the isomers. The GIAO method is often used to predict NMR chemical shifts computationally, aiding in spectral assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Experimental FTIR spectra can be directly compared to the predicted vibrational frequencies to confirm the presence of key functional groups and distinguish between isomers.
-
-
Thermodynamic Analysis :
-
Differential Scanning Calorimetry (DSC) : This technique can be used to measure melting points and enthalpies of fusion, which correlate with the lattice energy and stability of the crystalline forms of the isomers.
-
Isomerization Studies : The energy difference between cis and trans isomers can be probed by monitoring catalyzed or photochemical isomerization reactions, which allows for the experimental determination of equilibrium constants and reaction barriers.
-
Conclusion
The computational comparison of butenoic acid isomers demonstrates that they are distinct chemical entities with unique properties.
-
trans-2-Butenoic acid is the most thermodynamically stable isomer due to minimal steric hindrance.
-
cis-2-Butenoic acid is less stable and possesses a larger dipole moment, suggesting stronger polar interactions.
-
This compound is the least stable due to a lack of conjugation, but its different electronic structure and geometry could offer unique reactivity.
This guide underscores the power of computational chemistry to provide a detailed, comparative framework for understanding isomers. Such in-silico analysis is an indispensable tool for modern chemical and pharmaceutical research, enabling a more rational and efficient approach to molecular design and discovery.
References
Comparative Kinetic Analysis of 3-Butenoic Acid Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profiles of key reactions involving 3-butenoic acid. This guide provides a comparative overview of OH radical-initiated oxidation, thermal decarboxylation, and nickel-catalyzed hydroarylation, supported by experimental data and detailed methodologies.
Introduction
This compound, a versatile four-carbon unsaturated carboxylic acid, serves as a valuable building block in organic synthesis and is implicated in various atmospheric and industrial processes. Understanding the kinetics of its transformations is crucial for predicting reaction outcomes, optimizing process conditions, and elucidating reaction mechanisms. This guide provides a comparative analysis of the kinetic studies of three distinct and significant reactions of this compound: OH radical-initiated oxidation, thermal decarboxylation, and nickel-catalyzed hydroarylation.
Comparison of Kinetic Data
The following table summarizes the available quantitative kinetic data for the studied reactions of this compound. It is important to note that for some reactions, particularly the nickel-catalyzed hydroarylation of the parent acid, specific kinetic parameters are not yet extensively reported in the literature.
| Reaction Type | Reactant(s) | Rate Constant (k) | Activation Energy (Ea) | Pre-exponential Factor (A) | Temperature | Conditions |
| OH Radical-Initiated Oxidation | This compound + OH• | Environmental Chamber | ||||
| RO₂• + RO₂• | ≥3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[1] | Not Reported | Not Reported | Room Temperature | Low NOx | |
| HHp-P + OH• | 6.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[1] | Not Reported | Not Reported | Room Temperature | Low NOx | |
| Thermal Decarboxylation | This compound | Not Reported | Not Reported | Not Reported | > 200 °C[2] | Vapor Phase |
| Nickel-Catalyzed Hydroarylation | This compound Derivative + Aryl Boronic Acid | Not Reported | Not Reported | Not Reported | 70 °C | Ni(COD)₂, PCy₃, CsOPiv, t-amyl alcohol |
Reaction Profiles and Experimental Protocols
OH Radical-Initiated Oxidation
The reaction of this compound with hydroxyl (OH) radicals is of significant interest in atmospheric chemistry. This oxidation process proceeds through a complex mechanism involving the formation and subsequent reactions of various radical intermediates.
Experimental Protocol:
A typical experimental setup for studying the kinetics of the OH radical-initiated oxidation of this compound involves an environmental simulation chamber.
-
Chamber Setup: The experiments are conducted in a temperature-controlled chamber (e.g., a ~75-liter cylindrical Teflon bag) equipped with blacklamps for photolysis.
-
Reactant Introduction: A known concentration of this compound and a reference organic compound (with a known OH radical reaction rate constant) are introduced into the chamber. Methyl nitrite (CH₃ONO) is commonly used as a source of OH radicals upon photolysis, and nitric oxide (NO) is added to the mixture.
-
Reaction Initiation and Monitoring: The reaction is initiated by turning on the blacklamps, which photolyze the methyl nitrite to produce OH radicals. The concentrations of this compound and the reference compound are monitored over time using techniques such as iodide chemical ionization mass spectrometry (I-CIMS) or gas chromatography.
-
Data Analysis: The rate constant for the reaction of OH radicals with this compound is determined relative to the rate of reaction with the reference compound. By plotting the natural logarithm of the ratio of the initial to the current concentration of this compound against the same for the reference compound, the relative rate constant can be obtained from the slope of the resulting line.
Reaction Pathway:
The OH radical adds to the double bond of this compound, initiating a cascade of reactions involving alkylperoxy (RO₂•) radicals.
Figure 1. Simplified pathway for OH radical-initiated oxidation.
Thermal Decarboxylation
Upon heating in the vapor phase, this compound undergoes decarboxylation, losing a molecule of carbon dioxide. This reaction is thought to proceed through a cyclic transition state.
Experimental Protocol:
The kinetic study of the vapor-phase thermal decarboxylation of this compound can be carried out using a flow system.
-
Apparatus: A tubular quartz reactor housed in a furnace is used. The reactant, this compound, is introduced into a pre-heated carrier gas stream (e.g., nitrogen or argon).
-
Temperature Control: The temperature of the reactor is precisely controlled and monitored.
-
Product Analysis: The effluent gas from the reactor is passed through a trapping system to collect the products. The composition of the product mixture is then analyzed using techniques like gas chromatography (GC) to quantify the extent of decarboxylation.
-
Kinetic Analysis: By varying the temperature and the residence time of the reactant in the reactor, the rate of decomposition can be determined. The Arrhenius parameters (activation energy and pre-exponential factor) can then be calculated from the temperature dependence of the rate constant.
Reaction Mechanism:
The thermal decarboxylation of this compound is proposed to occur via a concerted, intramolecular rearrangement.
Figure 2. Proposed mechanism for thermal decarboxylation.
Nickel-Catalyzed Hydroarylation
The nickel-catalyzed hydroarylation of alkenes with aryl boronic acids is a powerful method for the formation of carbon-carbon bonds. Studies on derivatives of this compound have provided insights into the reaction mechanism and kinetics.
Experimental Protocol:
The kinetic analysis of the nickel-catalyzed hydroarylation can be performed by monitoring the reaction progress over time.
-
Reaction Setup: The reaction is typically carried out in a sealed vial under an inert atmosphere (e.g., nitrogen). The catalyst (e.g., Ni(COD)₂), ligand (e.g., PCy₃), base (e.g., CsOPiv), this compound derivative, and aryl boronic acid are dissolved in a suitable solvent (e.g., t-amyl alcohol).
-
Monitoring: The reaction mixture is heated to the desired temperature, and aliquots are taken at regular intervals. The progress of the reaction is monitored by analyzing the composition of these aliquots using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) with an internal standard.
-
Kinetic Data: The initial rates of the reaction are determined from the concentration versus time profiles. By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate law can be established.
Catalytic Cycle:
The proposed catalytic cycle for the nickel-catalyzed hydroarylation involves the formation of a nickel-hydride intermediate.
Figure 3. Proposed catalytic cycle for hydroarylation.
Conclusion
This guide provides a comparative overview of the kinetic studies of three important reactions of this compound. While significant progress has been made in understanding the OH radical-initiated oxidation and thermal decarboxylation pathways, further research is needed to elucidate the detailed kinetics of the nickel-catalyzed hydroarylation of the parent this compound. The experimental protocols and mechanistic diagrams presented here offer a valuable resource for researchers in designing and interpreting their own kinetic studies, ultimately contributing to a more comprehensive understanding of the reactivity of this versatile molecule.
References
Unveiling the Enigmatic Cross-Reactivity of 3-Butenoic Acid in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of the cross-reactivity of 3-Butenoic acid, a short-chain unsaturated carboxylic acid, in various enzymatic assays. By examining its interactions with several key enzyme classes, this document aims to equip researchers with the knowledge to anticipate and mitigate potential interferences in their studies.
This compound, also known as vinylacetic acid, is a C4 unsaturated fatty acid with a terminal double bond. Its structural similarity to endogenous molecules, such as substrates and intermediates in fatty acid and amino acid metabolism, raises the possibility of its cross-reactivity in a range of enzymatic assays. This guide delves into the documented and potential interactions of this compound with several enzyme families, presenting available quantitative data, outlining detailed experimental protocols, and visualizing key concepts to facilitate a deeper understanding of this compound's biochemical behavior.
Peptidylglycine α-Hydroxylating Monooxygenase (PHM) and Histone Deacetylases (HDACs): A Case of Potent Inhibition
While direct quantitative data on the interaction of this compound with many enzymes remains scarce, studies on its close structural analog, 4-phenyl-3-butenoic acid (PBA), provide compelling evidence for significant cross-reactivity, particularly as an inhibitor of Peptidylglycine α-hydroxylating monooxygenase (PHM) and Histone Deacetylases (HDACs).
Peptidylglycine α-hydroxylating monooxygenase (PHM) is a critical enzyme in the biosynthesis of many peptide hormones and neurotransmitters. Research has demonstrated that PBA is a potent inhibitor of PHM. Furthermore, it has been discovered that PBA also functions as a histone deacetylase (HDAC) inhibitor, a class of enzymes crucial for regulating gene expression. This dual inhibitory activity highlights the potential for this compound, the core structure of PBA, to exhibit similar cross-reactivities.
| Compound | Enzyme | Inhibition Parameter | Value | Reference |
| 4-phenyl-3-butenoic acid (PBA) | Peptidylglycine α-hydroxylating monooxygenase (PHM) | Ki | 19 µM | [1] |
| kinact/Ki | 82 M-1s-1 | [1] | ||
| 4-phenyl-3-butenoic acid (PBA) | Histone Deacetylase (HDAC) | IC50 | Micromolar concentrations | [2] |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Histone Deacetylase (HDAC) | IC50 | ~30-fold lower than PBA for selected isoforms | [2] |
Potential Cross-Reactivity with Other Enzyme Classes
Based on the substrate specificities of several other enzyme families, there is a strong theoretical basis for the potential cross-reactivity of this compound.
Butyrate Kinase: This enzyme plays a role in the metabolism of short-chain fatty acids, catalyzing the phosphorylation of butyrate. The butyrate kinase from Clostridium acetobutylicum has been shown to have a broad substrate specificity, acting on various short-chain fatty acids, including valerate and vinyl acetate. The acceptance of vinyl acetate as a substrate suggests that the double bond in this compound may not preclude it from interacting with the active site of this enzyme.
Acyl-CoA Dehydrogenases (ACADs): These mitochondrial flavoenzymes are responsible for the initial step of fatty acid β-oxidation, introducing a double bond between the α and β carbons of acyl-CoA thioesters. Given that ACADs act on fatty acids of varying chain lengths, and their mechanism involves the dehydrogenation of the fatty acyl-CoA, it is plausible that this compound, once converted to its CoA ester, could interact with short-chain acyl-CoA dehydrogenase (SCAD) as either a substrate or an inhibitor.
Unspecific Peroxygenases (UPOs): UPOs are versatile fungal enzymes that catalyze a wide range of oxyfunctionalization reactions on various substrates, including unsaturated fatty acids. Studies have demonstrated the conversion of a variety of short- to medium-chain monounsaturated fatty acids by UPOs, with the position of the double bond influencing the reaction products. This broad substrate scope suggests that this compound could be a substrate for UPOs, potentially leading to its epoxidation or hydroxylation in assays involving these enzymes.
Experimental Protocols
To aid researchers in designing experiments to investigate or control for the cross-reactivity of this compound, detailed protocols for the relevant enzymatic assays are provided below.
Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Inhibition Assay
This protocol is adapted from studies on the inhibition of PHM by substrate analogs.
Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on PHM activity.
Materials:
-
Purified PHM enzyme
-
Substrate: N-acetyl-Tyr-Val-Gly (a common PHM substrate)
-
Cofactors: Ascorbic acid, Copper (CuSO4)
-
Buffer: e.g., 100 mM MES, pH 6.0
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence, depending on the detection method. A common method involves measuring oxygen consumption using a specific probe.
Procedure:
-
Prepare a reaction mixture containing the buffer, ascorbic acid, and copper sulfate.
-
Add varying concentrations of the test compound or vehicle control to the wells of the microplate.
-
Add the PHM enzyme to each well and incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for any pre-incubation effects.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the appropriate signal (e.g., decrease in oxygen concentration).
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki).
Butyrate Kinase Spectrophotometric Assay
This protocol is a general method for measuring butyrate kinase activity.
Objective: To measure the activity of butyrate kinase and assess the potential of this compound to serve as a substrate.
Materials:
-
Purified butyrate kinase
-
Substrates: Butyrate (or this compound), ATP
-
Coupling enzymes: Pyruvate kinase, Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, MgCl2, KCl, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the substrate (butyrate or this compound) to the cuvette.
-
Initiate the reaction by adding a known amount of butyrate kinase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of butyrate kinase with the given substrate.
-
To assess cross-reactivity, compare the reaction rate with this compound to the rate with the natural substrate, butyrate.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol describes a common method for measuring ACAD activity.
Objective: To determine if 3-Butenoyl-CoA (the CoA ester of this compound) can act as a substrate for an ACAD enzyme.
Materials:
-
Purified ACAD enzyme (e.g., SCAD)
-
Substrate: Butyryl-CoA (or 3-Butenoyl-CoA)
-
Electron acceptor: Ferricenium hexafluorophosphate or an electron transfer flavoprotein (ETF)-based system
-
Buffer: e.g., 100 mM potassium phosphate, pH 7.6
-
Spectrophotometer
Procedure:
-
The synthesis of 3-Butenoyl-CoA from this compound is a prerequisite for this assay.
-
In a cuvette, prepare a reaction mixture containing the buffer and the electron acceptor.
-
Add the substrate (Butyryl-CoA or 3-Butenoyl-CoA) to the mixture.
-
Initiate the reaction by adding the ACAD enzyme.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 300 nm for ferricenium).
-
The rate of change in absorbance is proportional to the ACAD activity.
-
Compare the activity with 3-Butenoyl-CoA to that with the natural substrate, Butyryl-CoA, to determine cross-reactivity.
Unspecific Peroxygenase (UPO) Activity Assay
This protocol outlines a general method for assessing UPO activity.
Objective: To evaluate the conversion of this compound by UPOs.
Materials:
-
Purified UPO enzyme
-
Substrate: this compound
-
Co-substrate: Hydrogen peroxide (H2O2)
-
Buffer: e.g., 100 mM potassium phosphate, pH 7.0
-
Quenching solution: e.g., Acetonitrile
-
Analytical instrument: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Prepare a reaction mixture containing the buffer and this compound.
-
Add the UPO enzyme to the mixture.
-
Initiate the reaction by adding a controlled amount of H2O2.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture using HPLC or GC-MS to identify and quantify the conversion of this compound and the formation of any products (e.g., epoxides, hydroxylated derivatives).
-
The extent of conversion will indicate the cross-reactivity of this compound as a substrate for the UPO.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for the enzymatic assays described.
References
- 1. Probing the peptidylglycine alpha-hydroxylating monooxygenase active site with novel 4-phenyl-3-butenoic acid based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Butenoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-butenoic acid based on publicly available safety information. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use, as disposal regulations can vary by location and institution.
The proper handling and disposal of this compound (also known as vinylacetic acid) are critical for ensuring laboratory safety and environmental protection. This substance is corrosive and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.
I. Essential Safety and Handling
Before initiating any disposal procedure, wearing the appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, an apron or impervious clothing may be necessary.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for understanding its physical properties and potential hazards during handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | |
| Molecular Weight | 86.09 g/mol | |
| Appearance | Clear light yellow liquid | |
| Density | 1.013 g/mL at 25 °C | |
| Boiling Point | 163 °C | |
| Melting Point | -39 °C | |
| Storage Temperature | 2-8°C | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | |
| H302: Harmful if swallowed |
III. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste. Under no circumstances should concentrated this compound be disposed of down the sanitary sewer drain.
This is the standard and required method for most laboratory waste containing this compound.
-
Waste Collection: Collect the waste in a designated, properly labeled, and chemically compatible hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., corrosive).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as bases and reducing agents. Secondary containment is required for all liquid hazardous waste.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
Some institutional guidelines may permit the drain disposal of very dilute solutions of short-chain carboxylic acids after neutralization. However, due to the multiple hazards of this compound, this is not recommended without explicit approval from your EHS department.
-
Consult EHS: Before proceeding, you must obtain guidance and approval from your institution's EHS department.
-
Neutralization (if approved): If approved, slowly add the dilute this compound solution to a large volume of a cold, weak basic solution (e.g., sodium bicarbonate) with constant stirring. Monitor the pH until it is between 5.5 and 9.0.
-
Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's emergency response or EHS department immediately.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label and dispose of the spill cleanup materials as hazardous waste following the procedures outlined in Section III.A.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 3-Butenoic acid (also known as vinylacetic acid). Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive organic acid that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Quantitative PPE Specifications
| Protection Type | Equipment Specifications | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield. | Goggles are essential to prevent eye contact. A face shield offers an additional layer of protection against splashes. |
| Hand | Primary: Butyl rubber gloves (Thickness: e.g., 14 mil/0.35 mm). Secondary (for splash protection): Nitrile rubber gloves (Thickness: e.g., 5 mil/0.12 mm). Breakthrough times for similar organic acids are generally greater than 480 minutes for Butyl rubber. Nitrile gloves offer good resistance to weak acids for short-term contact.[1][2] | Butyl rubber provides superior resistance to a wide range of acids.[2] Nitrile gloves provide good splash protection and dexterity.[1] Double gloving is recommended when handling concentrated acid. |
| Body | Laboratory coat or an acid-resistant apron. | A standard lab coat is the minimum requirement. An acid-resistant apron should be worn when handling larger quantities. |
| Respiratory | NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges. | To be used if handling outside of a certified chemical fume hood or if vapors are generated. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risks. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Preparation :
-
Don all required PPE as detailed in the table above.
-
Inspect all PPE for any signs of damage or wear and replace if necessary.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling the Compound :
-
Transfer : Carefully transfer the required amount of this compound from its primary container to a suitable secondary container within the fume hood. Use appropriate, compatible tools (e.g., glass or polyethylene pipette).
-
Weighing : If weighing is required, perform this task within the fume hood or in a balance enclosure to contain any vapors.
-
-
Post-Handling :
-
Tightly seal the primary container and any containers with the prepared solution.
-
Decontaminate the work area with a suitable neutralizing agent (e.g., 5% sodium bicarbonate solution) followed by a water rinse.
-
Properly dispose of all contaminated disposable materials, including gloves and weighing papers, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound and contaminated materials is crucial to ensure environmental safety and regulatory compliance.
Experimental Protocol: Neutralization of this compound Waste
This protocol details the neutralization of a small quantity of this compound waste. This procedure should be performed in a chemical fume hood while wearing all required PPE.
-
Preparation :
-
Prepare a 5% (w/v) solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker. The volume of the neutralizing solution should be at least ten times the volume of the acid waste.
-
Place the beaker containing the neutralizing solution in an ice-water bath to manage the heat generated during neutralization.
-
-
Neutralization :
-
Slowly and carefully add the this compound waste to the stirred neutralizing solution. Add the acid dropwise or in small increments to control the rate of reaction and prevent excessive foaming or splashing.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid until the reaction ceases (no more gas evolution) and the pH is between 6.0 and 8.0.
-
-
Disposal :
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific disposal policies with the Environmental Health and Safety (EHS) department.[3]
-
All solid waste contaminated with this compound, including disposable PPE, must be collected in a designated and clearly labeled hazardous waste container for pickup by the EHS department.
-
Emergency Procedures
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In the event of a spill, evacuate the area and alert others. For small spills within a fume hood, use an acid neutralizer or absorbent material. For larger spills or spills outside a fume hood, contact your institution's EHS department immediately.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
